molecular formula C7H10N2 B13614797 4-ethenyl-1,3-dimethyl-1H-pyrazole CAS No. 90124-61-1

4-ethenyl-1,3-dimethyl-1H-pyrazole

Cat. No.: B13614797
CAS No.: 90124-61-1
M. Wt: 122.17 g/mol
InChI Key: LNMCFPSTJULCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS: To be confirmed

Properties

CAS No.

90124-61-1

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-ethenyl-1,3-dimethylpyrazole

InChI

InChI=1S/C7H10N2/c1-4-7-5-9(3)8-6(7)2/h4-5H,1H2,2-3H3

InChI Key

LNMCFPSTJULCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-Ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Importance

4-Ethenyl-1,3-dimethyl-1H-pyrazole (also known as 1,3-dimethyl-4-vinyl-1H-pyrazole) is a high-value heterocyclic building block, particularly prevalent in the design of Tyrosine Kinase Inhibitors (TKIs) and Janus Kinase (JAK) inhibitors . The vinyl handle at the C4 position serves as a critical "warhead" for covalent inhibition (Michael acceptors) or as a versatile diene/dienophile in cycloaddition reactions to build fused ring systems.

This guide delineates three distinct synthetic pathways, prioritizing regiochemical integrity and scalability. The Wittig Olefination (Route A) is established as the primary laboratory-scale protocol due to its reliability, while Suzuki-Miyaura Coupling (Route B) is presented as the preferred route for late-stage functionalization or convergent synthesis.

Retrosynthetic Analysis

To access the target molecule efficiently, we must disconnect the C4-vinyl bond. The electronic character of the pyrazole ring (electron-rich at C4) makes it highly susceptible to Electrophilic Aromatic Substitution (EAS), facilitating the introduction of functional handles like formyl or halide groups.

Retrosynthesis Target 4-Ethenyl-1,3-dimethyl-1H-pyrazole (Target) Aldehyde 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Precursor A) Target->Aldehyde Wittig / Peterson Halide 4-Halo-1,3-dimethyl-1H-pyrazole (Precursor B: X = Br, I) Target->Halide Suzuki / Stille Pyrazole 1,3-Dimethyl-1H-pyrazole (Starting Material) Aldehyde->Pyrazole Vilsmeier-Haack Halide->Pyrazole Halogenation (NBS/NIS)

Figure 1: Retrosynthetic disconnection showing the two primary electrophilic gateways (Formyl vs. Halo) from the parent pyrazole.

Route A: The Wittig Approach (Primary Protocol)

This route is recommended for gram-to-multigram scale synthesis due to the low cost of reagents and the stability of the intermediate aldehyde.

Phase 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Mechanism: The electron-rich C4 position attacks the electrophilic Vilsmeier reagent (chloroiminium ion), followed by hydrolysis.

Protocol:

  • Reagents: 1,3-Dimethyl-1H-pyrazole (1.0 equiv),

    
     (1.2 equiv), DMF (3.0 equiv).
    
  • Procedure:

    • Cool anhydrous DMF to 0°C under

      
      .
      
    • Add

      
       dropwise (exothermic) to generate the Vilsmeier salt. Stir for 30 min.
      
    • Add 1,3-dimethyl-1H-pyrazole (dissolved in minimal DMF) dropwise.

    • Heat to 80-90°C for 4 hours.

    • Quench: Pour onto crushed ice/NaOAc solution. Neutralize to pH 7-8.

    • Isolation: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Yield: Typically 85-95%.

Phase 2: Wittig Olefination

Objective: Conversion of aldehyde to vinyl group.

Protocol:

  • Reagents: Methyltriphenylphosphonium bromide (

    
    , 1.2 equiv), Potassium tert-butoxide (
    
    
    
    , 1.3 equiv) or n-BuLi, Anhydrous THF.
  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C.

    • Add base (

      
      ) portion-wise. The solution will turn bright yellow (formation of phosphorous ylide). Stir for 30-45 min.
      
    • Add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (dissolved in THF) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Workup: Quench with saturated

      
      . Remove THF under reduced pressure. Extract aqueous residue with 
      
      
      
      or Pentane (preferred to precipitate triphenylphosphine oxide,
      
      
      ).
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Caution: The product is a low-molecular-weight oil and can be volatile. Do not use high vacuum for extended periods.

Route B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This route is superior when the 4-bromo or 4-iodo precursor is already available or when avoiding the generation of triphenylphosphine oxide waste is required.

Mechanism: Pd(0) cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.

SuzukiMechanism Step1 Oxidative Addition Pd(0) inserts into C-Br bond Step2 Transmetallation Vinyl boronate transfers vinyl group Step1->Step2 Pd(II)-Br species Step3 Reductive Elimination Product release & Pd(0) regeneration Step2->Step3 Pd(II)-Vinyl species Step3->Step1 Pd(0) Precursor 4-Bromo-1,3-dimethylpyrazole Precursor->Step1 Reagent Vinylboronic acid pinacol ester + Base (K2CO3) Reagent->Step2

Figure 2: Catalytic cycle for the Suzuki coupling of 4-bromopyrazole.

Protocol:

  • Reagents: 4-Bromo-1,3-dimethyl-1H-pyrazole (1.0 equiv), Vinylboronic acid pinacol ester (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Combine reagents in a pressure vial.

    • Degas with Argon for 10 mins.

    • Heat at 90°C for 12 hours (or 120°C for 30 min in Microwave).

    • Workup: Filter through Celite, extract with DCM.

    • Yield: 80-90%.

Comparative Analysis of Methods

FeatureRoute A: WittigRoute B: SuzukiRoute C: Stille
Starting Material Aldehyde (Cheap)Bromide (Moderate)Iodide/Bromide
Reagent Cost LowModerateHigh (Tin reagents)
Atom Economy Poor (Ph3PO waste)GoodModerate
Toxicity LowLowHigh (Organotin)
Scalability ExcellentGoodLimited (Waste disposal)
Recommendation Primary Choice Alternative Avoid (unless necessary)

Critical Technical Nuances (Expertise & Experience)

Regioselectivity of the Scaffold

If you are synthesizing the parent 1,3-dimethylpyrazole from methylhydrazine and acetylacetone equivalents, be aware of regioisomerism .

  • Reaction of methylhydrazine with 4,4-dimethoxybutan-2-one typically yields a mixture of 1,3-dimethyl and 1,5-dimethyl isomers.

  • Validation: Verify your starting material using NOESY NMR. In 1,3-dimethylpyrazole , the N-Methyl group (approx 3.8 ppm) shows a NOE correlation with the C5-H (approx 7.2 ppm) but not the C3-Methyl.

Volatility & Polymerization
  • Volatility: 4-Ethenyl-1,3-dimethyl-1H-pyrazole has a relatively low molecular weight (MW ~122.17). During rotary evaporation, keep the bath temperature < 30°C and vacuum > 50 mbar to prevent loss of product.

  • Stability: The vinyl group is electron-rich. Spontaneous polymerization can occur upon prolonged storage.

    • Action: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (approx. 50-100 ppm) if storing the neat oil. Store at -20°C under Argon.

Characterization Data (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.35 (s, 1H, C5-H)
      
    • 
       6.50 (dd, J = 17.5, 11.0 Hz, 1H, Vinyl-CH)
      
    • 
       5.45 (d, J = 17.5 Hz, 1H, Trans-Vinyl-H)
      
    • 
       5.05 (d, J = 11.0 Hz, 1H, Cis-Vinyl-H)
      
    • 
       3.80 (s, 3H, N-Me)
      
    • 
       2.30 (s, 3H, C3-Me)
      

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Title: "Vilsmeier-Haack Reaction of 1,3-Dimethylpyrazole" (General Protocol Adapt
    • Source: Organic Syntheses, Coll. Vol. 4, p.831 (General method for heterocycles).
    • URL:

  • Suzuki Coupling of Vinylboronates

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
    • Source: Chemical Reviews, 1995, 95(7), 2457–2483.
    • URL:

  • Wittig Reaction on Heterocyclic Aldehydes

    • Title: "Wittig Reaction: Mechanism and Applic
    • Source: Organic Chemistry Portal.[1][2]

    • URL:

  • Stille Coupling (Alternative)

    • Title: "The Stille Reaction"[1][3][4][5]

    • Source: Organic Reactions, 2011.[6]

    • URL:

Sources

Foreword: Navigating the Landscape of a Niche Synthon

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-ethenyl-1,3-dimethyl-1H-pyrazole: Synthesis, Properties, and Applications

This technical guide delves into the chemistry of 4-ethenyl-1,3-dimethyl-1H-pyrazole, a specialized heterocyclic compound with significant potential as a synthetic building block in medicinal chemistry and materials science. It is important to note that as of the latest database surveys, a specific CAS (Chemical Abstracts Service) registry number for this precise molecule is not publicly documented, suggesting its status as a niche research intermediate rather than a commercially available reagent.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for the synthesis, characterization, and potential utilization of this compound. The methodologies and data presented herein are a synthesis of established principles in pyrazole chemistry and extrapolations from closely related analogues, designed to empower the practicing chemist to confidently approach this target molecule.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" found in numerous FDA-approved drugs.[3] Molecules incorporating the pyrazole motif exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the pursuit of novel therapeutics. The introduction of a reactive vinyl (ethenyl) group at the C4 position, as in our target molecule, creates a versatile handle for further molecular elaboration.

Synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole: A Proposed Pathway

Workflow for the Synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole

Synthesis_Workflow cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: Grignard Reaction & Dehydration 1,3-Dimethyl-1H-pyrazole 1,3-Dimethyl-1H-pyrazole Vilsmeier_Reagent POCl₃, DMF 1,3-Dimethyl-1H-pyrazole->Vilsmeier_Reagent Stir at 60-65°C Aldehyde 1,3-Dimethyl-1H-pyrazole- 4-carbaldehyde Vilsmeier_Reagent->Aldehyde Workup (ice, NaHCO₃) Grignard_Reagent CH₃MgBr in THF Aldehyde->Grignard_Reagent Addition at 0°C to RT Intermediate_Alcohol 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanol Grignard_Reagent->Intermediate_Alcohol Quench (aq. NH₄Cl) Dehydration Heat (e.g., with I₂ or acid catalyst) Intermediate_Alcohol->Dehydration Final_Product 4-Ethenyl-1,3-dimethyl- 1H-pyrazole Dehydration->Final_Product

Caption: Proposed two-stage synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole.

Experimental Protocols

Stage 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the well-established Vilsmeier-Haack reaction, a standard method for the formylation of electron-rich heterocycles.[5][6][7]

  • Rationale: The reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (chloroiminium cation). The electron-rich 1,3-dimethyl-1H-pyrazole ring attacks this electrophile, preferentially at the C4 position due to electronic and steric factors. Subsequent hydrolysis yields the desired aldehyde.

  • Protocol:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (10 mL) to 0°C.

    • Add POCl₃ (1.1 mL, 0.012 mol) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

    • Add 1,3-dimethyl-1H-pyrazole (0.01 mol) to the reagent mixture in small portions.

    • Allow the reaction to warm to room temperature, then heat to 60-65°C and stir for 4-6 hours, monitoring by TLC.

    • Cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane is recommended for purification.

Stage 2: Synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole

This two-step sequence involves a Grignard reaction to form a secondary alcohol, followed by acid-catalyzed dehydration.[4]

  • Rationale: The nucleophilic carbon of the methylmagnesium bromide Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is protonated during workup to yield 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol. This alcohol is then dehydrated by heating, often with a catalytic amount of acid or iodine, to form the thermodynamically stable conjugated alkene (the target vinylpyrazole).

  • Protocol:

    • Dissolve the aldehyde from Stage 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the solution to 0°C and add methylmagnesium bromide (1.1 eq, typically a 3.0 M solution in diethyl ether) dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting aldehyde.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

    • To the crude alcohol, add a catalytic amount of a dehydrating agent (e.g., a few crystals of iodine or a drop of concentrated sulfuric acid).

    • Heat the mixture (distillation can be an effective method of driving the elimination) until the reaction is complete.

    • The final product, 4-ethenyl-1,3-dimethyl-1H-pyrazole, can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

While experimental data is not available, the properties of the target molecule can be reliably predicted.

Predicted Physicochemical Properties
PropertyPredicted Value/DescriptionRationale
Molecular Formula C₇H₁₀N₂Based on structure
Molecular Weight 122.17 g/mol Based on atomic weights
Appearance Colorless to pale yellow oil or low-melting solidSimilar to other small, substituted pyrazoles[8]
Boiling Point Estimated 180-200 °CHigher than the parent pyrazole due to increased molecular weight and substitution.
Solubility Soluble in common organic solvents (e.g., CHCl₃, DCM, EtOAc, MeOH). Sparingly soluble in water.Typical for small, N-heterocyclic organic molecules.
Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following table outlines the expected key signals.

SpectroscopyExpected Signals and Interpretation
¹H NMR Vinyl Protons (ABC system): 1H, dd, ~6.5-6.8 ppm (Hₐ); 1H, dd, ~5.5-5.8 ppm (H꜀); 1H, dd, ~5.1-5.4 ppm (Hₑ). Pyrazole H5: 1H, s, ~7.5-7.8 ppm. N-CH₃: 3H, s, ~3.8-4.0 ppm. C-CH₃: 3H, s, ~2.2-2.4 ppm.
¹³C NMR Vinyl Carbons: ~130-135 ppm (-C H=) and ~110-115 ppm (=C H₂). Pyrazole Carbons: C5 (~135-140 ppm), C3 (~145-150 ppm), C4 (~115-120 ppm). Methyl Carbons: N-CH₃ (~35-38 ppm), C-CH₃ (~12-15 ppm).
IR (Infrared) ~3100-3150 cm⁻¹ (C-H stretch, pyrazole ring), ~3020-3080 cm⁻¹ (C-H stretch, vinyl), ~1640 cm⁻¹ (C=C stretch, vinyl), ~1500-1580 cm⁻¹ (C=N, C=C stretch, pyrazole ring), ~910 & 990 cm⁻¹ (C-H bend, out-of-plane for vinyl).
Mass Spec (MS) M⁺ peak at m/z = 122.17. Fragmentation patterns would likely involve loss of methyl groups or cleavage related to the vinyl substituent.

Reactivity and Applications in Drug Development

The synthetic utility of 4-ethenyl-1,3-dimethyl-1H-pyrazole lies in the dual reactivity of its pyrazole core and its ethenyl substituent.

  • The Vinyl Group as a Reactive Handle: The electron-rich double bond is a versatile functional group for a wide array of chemical transformations.[4][9]

    • Cycloaddition Reactions: It can act as a dienophile or dipolarophile to construct more complex fused-ring systems.

    • Polymerization: It can serve as a monomer for the synthesis of specialty polymers with a high nitrogen content, potentially useful in materials science.

    • Transition-Metal-Catalyzed Cross-Coupling: Reactions like Heck, Suzuki, and Sonogashira couplings on the vinyl group (after conversion to a vinyl halide, for example) can be used to attach various aryl or alkyl fragments.[10]

    • Michael Addition: The vinyl group can act as a Michael acceptor if conjugated with an electron-withdrawing group, allowing for the introduction of nucleophiles.

  • The Pyrazole Core in Bioactive Molecules: The 1,3-dimethylpyrazole scaffold is a common feature in pharmacologically active compounds. Its presence imparts specific steric and electronic properties that can facilitate binding to biological targets. By using the vinyl group as a linker, this core can be incorporated into larger molecular architectures to screen for a wide range of biological activities.

Conclusion

4-Ethenyl-1,3-dimethyl-1H-pyrazole represents a valuable, albeit underexplored, building block for chemical synthesis. This guide provides a robust, scientifically-defensible pathway for its preparation and characterization. The logical synthesis starting from 1,3-dimethyl-1H-pyrazole via a Vilsmeier-Haack formylation followed by a Grignard reaction and dehydration is a high-probability route to success. The versatile reactivity of the vinyl group, coupled with the proven pharmacological relevance of the pyrazole scaffold, positions this molecule as an attractive starting point for the development of novel pharmaceuticals and advanced materials.

References

A comprehensive list of references cited in this document is provided below for verification and further reading.

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • Synthesis of 4-vinylpyrazoles 24 from... | Download Scientific Diagram. ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses. [Link]

  • 69 Preparation and some reactions of a novel (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl) methylene)-2-(4-nitrophenyl) oxazol-5(4H)-one. Iraqi National Journal of Chemistry. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health. [Link]

  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv. [Link]

  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide. Pharmaffiliates. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. ARKIVOC. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and Its Derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majedy/15f6b2164a667104f697087754467d300412678f]([Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PubMed. [Link]

  • The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. PubMed. [Link]

  • (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4-methyl-2-propyl-1,3-thiazole-5-carboxamide. Chemazone. [Link]

Sources

The Definitive Guide to IUPAC Nomenclature of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its amphoteric nature and annular tautomerism create significant ambiguity in registration and intellectual property (IP) filings.

This guide provides a rigorous, self-validating framework for naming substituted pyrazoles according to the IUPAC 2013 Recommendations (Blue Book) . It moves beyond basic rules to address the "Tautomeric Identity Crisis" and provides a decision matrix for determining when the pyrazole is the parent structure versus a substituent.

Part 1: The Pyrazole Scaffold & Tautomerism[1]

The Fundamental Ambiguity

The pyrazole ring (1,2-diazole) presents a unique challenge: Annular Prototropic Tautomerism . In solution, the proton on the nitrogen migrates, creating an equilibrium between


-pyrazole and 

-pyrazole.
  • The Rule (IUPAC P-14.4): For nomenclature purposes, you must fix the position of the hydrogen atom to generate a Preferred IUPAC Name (PIN) , even if the compound exists as a mixture in solution.

  • The Consequence:

    
    -methyl-1H-pyrazole and 
    
    
    
    -methyl-1H-pyrazole are tautomers. In a database, they are distinct entities with unique InChIKeys, yet in a flask, they may be indistinguishable without N-substitution.
Numbering Logic (The Hantzsch-Widman System)

Numbering prioritizes the heteroatoms.[1][2][3]

  • Nitrogen Priority: Numbering starts at the nitrogen atom bearing the substituent (or hydrogen) to give it the lowest possible locant.[4]

  • Direction: Proceed toward the second nitrogen atom to assign it position 2.[3][5]

  • Substituents: Number to give substituents the lowest set of locants after the heteroatoms are fixed.

Diagram 1: The Tautomeric Equilibrium & Numbering Shift

This diagram illustrates how the migration of the proton shifts the numbering of the carbon skeleton, changing a 3-substituted isomer into a 5-substituted isomer.

PyrazoleTautomerism cluster_1H 1H-Tautomer cluster_2H cluster_Alt Identical Molecule (Renumbered) P1 1H-pyrazole (N at pos 1 has H) Sub1 Substituent at C-3 (Locant 3) P1->Sub1 Substitution Equilibrium Proton Migration P1->Equilibrium P2 1H-pyrazole (New N-1) Equilibrium->P2 Note CRITICAL: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole are tautomers. Equilibrium->Note Sub2 Substituent at C-5 (Locant 5) P2->Sub2 Renumbering

Caption: Prototropic migration redefines the N-1 position, forcing a re-evaluation of substituent locants (e.g., position 3 becomes position 5).

Part 2: Hierarchical Naming Protocol (The Algorithm)

Correct naming requires a strict algorithmic approach. You cannot simply "look and name"; you must determine seniority.

The Priority Algorithm
  • Identify the Principal Characteristic Group (PCG): Does the molecule contain a group with higher priority than the pyrazole ring (e.g., –COOH, –SO

    
    H, –CONH
    
    
    
    )?
    • Yes: The pyrazole is a substituent (e.g., pyrazol-1-yl).

    • No: The pyrazole is the parent (e.g., 1H-pyrazole).

  • Determine the Principal Chain/Ring: If pyrazole is the parent, it anchors the name.

  • Number the Skeleton: Apply lowest locants to heteroatoms first, then the PCG, then other substituents.

Data Table: Seniority & Suffixes
Priority RankFunctional GroupSuffix (Parent)Prefix (Substituent)Relation to Pyrazole
1 (Highest) Carboxylic Acid (–COOH)-oic acid / -carboxylic acidCarboxy-Pyrazole is substituent
2 Sulfonic Acid (–SO

H)
-sulfonic acidSulfo-Pyrazole is substituent
3 Amide (–CONH

)
-amide / -carboxamideCarbamoyl-Pyrazole is substituent
4 Nitrile (–CN)-nitrile / -carbonitrileCyano-Pyrazole is substituent
5 Pyrazole Ring -pyrazole Pyrazolyl- PARENT
6 Hydroxy (–OH)-olHydroxy-Pyrazole is parent
7 Amine (–NH

)
-amineAmino-Pyrazole is parent
8 (Lowest) Ether/Halo/Nitro(None)Alkoxy-/Halo-/Nitro-Pyrazole is parent

Part 3: Case Studies in Drug Development

Case Study A: Celecoxib (Pyrazole as Substituent)

Structure: A pyrazole ring substituted with a trifluoromethyl group, a tolyl group, and a benzenesulfonamide.

  • Analysis:

    • PCG Check: The molecule contains a sulfonamide (

      
      ). This is Seniority Rank 2 (derived from sulfonic acid). The pyrazole (Rank 5) is lower.
      
    • Parent: Benzenesulfonamide.[6]

    • Substituent: The pyrazole is attached to the benzene at position 4.

    • Internal Pyrazole Numbering: The attachment point to the parent (benzene) is N-1.

      • N-1 connects to the benzene.[7]

      • C-3 bears the

        
         group.
        
      • C-5 bears the

        
        -tolyl group.
        
  • Correct IUPAC Name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.[8][6][9]

Case Study B: Rimonabant (Pyrazole as Parent)

Structure: A pyrazole ring with a hydrazide/amide-like linkage, a chlorophenyl, and a dichlorophenyl group.

  • Analysis:

    • PCG Check: The highest priority group is the carboxamide (

      
      ).
      
    • Parent: Pyrazole-3-carboxamide (Note: Carboxamide carbon is not part of the ring count).

    • Numbering:

      • N-1 bears the 2,4-dichlorophenyl group.

      • C-3 bears the carboxamide (PCG gets lowest locant among carbons).

      • C-4 bears the 4-chlorophenyl group.

      • C-5 is unsubstituted.

  • Correct IUPAC Name: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide. (Note: Rimonabant structure varies slightly by derivative, this describes the core scaffold logic).

Part 4: Experimental Validation of Regiochemistry

In the lab, distinguishing N-1 vs. N-2 isomers is critical for verifying the name. You cannot name what you have not structurally proved.

NOE Difference Spectroscopy Protocol

Objective: Distinguish between 1,3-disubstituted and 1,5-disubstituted pyrazoles.

  • Sample Prep: Dissolve 5-10 mg of pure compound in 0.6 mL DMSO-

    
     (prevents rapid proton exchange).
    
  • Acquisition: Acquire a standard

    
    -NMR. Identify the N-methyl or N-aryl protons and the C-H ring proton (usually 
    
    
    
    6.0–8.0 ppm).
  • Irradiation:

    • Irradiate the N-substituent resonance.

    • Observe NOE enhancement at the adjacent ring carbon.

  • Interpretation:

    • Enhancement at C-5 H: Confirms the N-substituent is proximal to C-5. The other substituent is at C-3.[10]

    • Enhancement at Substituent on C-5: Confirms the N-substituent is proximal to the C-5 substituent (steric crowding).

Diagram 2: Naming Decision Tree

Use this workflow to determine the final PIN.

NamingWorkflow Start Start Naming Process CheckPCG Does structure have a group senior to Pyrazole (Acid, Amide)? Start->CheckPCG IsSubstituent Pyrazole is a SUBSTITUENT (Prefix: Pyrazolyl-) CheckPCG->IsSubstituent Yes IsParent Pyrazole is the PARENT (Suffix: -pyrazole) CheckPCG->IsParent No ParentName Name the Parent (e.g., Benzoic Acid) IsSubstituent->ParentName NumberSub Number Pyrazole starting at attachment point (N-1 or C-x) ParentName->NumberSub Final Assemble Name Alphabetically NumberSub->Final NumberParent Assign N-1 to Nitrogen bearing the Substituent/H IsParent->NumberParent LowLocants Apply Lowest Locant Rule: 1. Heteroatoms (fixed) 2. PCG (e.g., -amine) 3. Other substituents NumberParent->LowLocants LowLocants->Final

Caption: Logic flow for determining seniority between the pyrazole ring and attached functional groups.

Part 5: Common Pitfalls & Best Practices

The "Indazole" Trap

When a pyrazole is fused to a benzene ring, it becomes


-indazole .
  • Numbering Change: The numbering of indazole does not follow the isolated pyrazole perfectly. The fusion bond dictates the orientation.

  • Rule: Numbering starts at the NH (position 1), position 2 is the other Nitrogen, and the fusion carbons are 3a and 7a.

  • Error: Do not name it "benzopyrazole." Use the retained IUPAC name Indazole .

Database Registration (InChIKeys)

Because of tautomerism, standard InChI strings often normalize the proton layer, making 3-methyl and 5-methyl pyrazole appear identical.

  • Best Practice: When registering in ELN (Electronic Lab Notebooks), always draw the specific tautomer if N-substituted. If N-unsubstituted, recognize that InChI=1S/C4H6N2... layers may treat them as equivalent.

References

  • IUPAC. (2013).[11] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-14.4 (Numbering) and P-44 (Seniority).[12] Link

  • Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Journal of Heterocyclic Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2662, Celecoxib. Link

  • Gomes, P. M. O., et al. (2015). Chemical structures and numbering of pyrazole. ResearchGate. Link

  • IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Rule FR-2.2 (Heterocyclic Components).[13] Link

Sources

The Ascendancy of the 1,3-Dimethyl-1H-Pyrazole Scaffold: A Comprehensive Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-dimethyl-1H-pyrazole core, a seemingly simple five-membered aromatic heterocycle, has emerged as a powerhouse in modern medicinal chemistry and materials science. Its unique structural and electronic properties have made it a privileged scaffold for the development of a diverse array of biologically active compounds and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of 1,3-dimethyl-1H-pyrazole derivatives. We will delve into the intricacies of their synthesis, explore their multifaceted applications with a focus on anticancer, antimicrobial, and herbicidal activities, and illuminate the underlying mechanisms of action. This guide is designed to be a practical resource, replete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding and inspire further innovation in the field.

The 1,3-Dimethyl-1H-Pyrazole Core: A Privileged Scaffold

The pyrazole ring, first described by Ludwig Knorr in 1883, is a five-membered heterocycle containing two adjacent nitrogen atoms.[1] The 1,3-dimethyl-1H-pyrazole moiety, with methyl groups at the 1 and 3 positions, possesses a unique combination of features that contribute to its prevalence in drug discovery and materials science:

  • Metabolic Stability: The methylation at the N1 position blocks metabolic N-dealkylation, often enhancing the pharmacokinetic profile of drug candidates.

  • Modulable Electronics: The two nitrogen atoms influence the electron distribution within the ring, creating distinct regions for hydrogen bonding and other non-covalent interactions, which can be fine-tuned with various substituents.

  • Synthetic Tractability: The pyrazole ring is readily synthesized and functionalized, allowing for the creation of large and diverse chemical libraries for screening.

  • Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can be advantageous for optimizing binding to biological targets.

Synthesis of 1,3-Dimethyl-1H-Pyrazole Derivatives: Building the Core

General Synthetic Strategies

The synthesis of functionalized 1,3-dimethyl-1H-pyrazole derivatives typically begins with the formation of a key intermediate, such as ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This versatile building block can then be further modified to introduce a wide range of functional groups.

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Functionalization Acetylacetone Acetylacetone 3,5-Dimethyl-1H-pyrazole 3,5-Dimethyl-1H-pyrazole Acetylacetone->3,5-Dimethyl-1H-pyrazole Condensation Methylhydrazine Methylhydrazine Methylhydrazine->3,5-Dimethyl-1H-pyrazole Ethyl_1_3_dimethyl Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate Ethyl 2,4-dioxopentanoate Ethyl 2,4-dioxopentanoate Ethyl 2,4-dioxopentanoate->Ethyl_1_3_dimethyl Methylhydrazine_2 Methylhydrazine Methylhydrazine_2->Ethyl_1_3_dimethyl Carboxylic_Acid 1,3-Dimethyl-1H-pyrazole- 5-carboxylic acid Ethyl_1_3_dimethyl->Carboxylic_Acid Hydrolysis Other_Derivatives Other Derivatives Ethyl_1_3_dimethyl->Other_Derivatives Further Reactions Carboxamides 1,3-Dimethyl-1H-pyrazole- 5-carboxamides Carboxylic_Acid->Carboxamides Amidation

Caption: General synthetic pathways to 1,3-dimethyl-1H-pyrazole derivatives.

Experimental Protocols

This protocol describes the synthesis of a key building block for many 1,3-dimethyl-1H-pyrazole derivatives.[5]

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Methylhydrazine (40% aqueous solution)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of ethyl 2,4-dioxopentanoate in DMF, slowly add a 40% aqueous solution of methylhydrazine at a temperature maintained below 15°C.

  • After the addition is complete, warm the reaction mixture to 40-50°C and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a clear oil.

This protocol details the hydrolysis of the corresponding ester to the carboxylic acid.[6]

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of THF and water.

  • Add NaOH or LiOH to the solution and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with 1M HCl to a pH of 2-3 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Applications in Medicinal Chemistry

The 1,3-dimethyl-1H-pyrazole scaffold is a recurring motif in a multitude of compounds with diverse pharmacological activities.

Anticancer Activity

Derivatives of 1,3-dimethyl-1H-pyrazole have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors.[7][8]

G Pyrazole_Derivative 1,3-Dimethyl-1H-pyrazole Derivative Kinase Protein Kinase (e.g., EGFR, Aurora) Pyrazole_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Cell_Proliferation Tumor Cell Proliferation ATP ATP ATP->Kinase Substrate Substrate Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Cell_Proliferation Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition of Apoptosis

Caption: Mechanism of action for anticancer 1,3-dimethyl-1H-pyrazole derivatives as kinase inhibitors.

A notable example is a series of 1,3-dimethyl-1H-pyrazole-based imidazo[4,5-b]pyridines which have been evaluated for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[7] Certain compounds in this series displayed potent antiproliferative activity against various human tumor cell lines.

Table 1: Anticancer Activity of Selected 1,3-Dimethyl-1H-pyrazole Derivatives

Compound IDTarget(s)Cell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine derivative FLT3/AuroraMOLM-13 (AML)0.104[7]
Imidazo[4,5-b]pyridine derivative FLT3/AuroraMV4-11 (AML)0.052[7]
Imidazo[4,5-b]pyridine derivative FLT3/AuroraHCT116 (Colon)0.300[7]
Pyrazole-thiadiazole derivative (6g) EGFRA549 (Lung)1.537[5]

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The 1,3-dimethyl-1H-pyrazole scaffold is also a key component in the development of novel antimicrobial agents.[9][10] Derivatives have shown activity against both bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 1,3-Dimethyl-1H-pyrazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Thiadiazine derivative Staphylococcus aureus62.5[9]
Thiadiazine derivative Escherichia coli125[9]
Imidazothiadiazole derivative (21c) Multi-drug resistant strains0.25[10]
Imidazothiadiazole derivative (23h) Multi-drug resistant strains0.25[10]

Applications in Agrochemicals

1,3-Dimethyl-1H-pyrazole derivatives have been successfully developed as potent herbicides.[11][12]

Herbicidal Activity

A significant class of pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative damage in plants. Inhibition of HPPD leads to bleaching of the plant tissues and ultimately death.

Table 3: Herbicidal Activity of Selected 1,3-Dimethyl-1H-pyrazole Derivatives

Compound IDWeed SpeciesEC50 (µg/mL)Reference
Isothiocyanate derivative (3-1) Echinochloa crusgalli64.32[7]
Isothiocyanate derivative (3-7) Dactylis glomerata59.41[7]
Benzophenone derivative (5n) Barnyard grassGood activity at 0.05 mmol m⁻²[12][13]
Benzophenone derivative (5o) Barnyard grassGood activity at 0.05 mmol m⁻²[12][13]

Applications in Materials Science

Beyond the realm of life sciences, the 1,3-dimethyl-1H-pyrazole scaffold has shown promise in the development of advanced materials.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions. This property has been exploited to construct coordination polymers and Metal-Organic Frameworks (MOFs).[14][15] MOFs are crystalline materials with a porous structure, which have potential applications in gas storage, separation, and catalysis. The use of functionalized pyrazole ligands allows for the tuning of the pore size and chemical environment within the MOF.

Luminescent Materials

Coordination complexes of 1,3-dimethyl-1H-pyrazole derivatives with metal ions such as indium(III) and copper(I) have been shown to exhibit interesting luminescent properties.[16][17] These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The luminescence can often be modulated by the coordination environment and the nature of the substituents on the pyrazole ring.

Conclusion and Future Perspectives

The 1,3-dimethyl-1H-pyrazole scaffold has firmly established itself as a versatile and valuable building block in both medicinal chemistry and materials science. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a plethora of derivatives with a wide range of biological activities and material properties. The continued exploration of this privileged scaffold, coupled with advances in computational chemistry and high-throughput screening, is poised to unlock even more innovative applications in the years to come. Future research will likely focus on the development of more selective and potent drug candidates with improved pharmacokinetic profiles, as well as the design of novel functional materials with tailored properties for specific applications. The journey of the 1,3-dimethyl-1H-pyrazole ring, which began with fundamental organic synthesis, is a testament to the power of heterocyclic chemistry to address pressing challenges in human health and technology.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 Jan 12;23(1):134. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem LibreTexts. 2023 Oct 30. Available from: [Link]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. 2017;7(74):46858-46865. Available from: [Link]

  • Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors. ACS Omega. 2023 Aug 17;8(34):31500-31509. Available from: [Link]

  • Green synthesis and antimicrobial activity of 1,3-diaryl pyrazole based chalcone derivatives. Journal of Saudi Chemical Society. 2025 Aug 9;29(8):1016-1024. Available from: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances. 2021;11(57):36163-36177. Available from: [Link]

  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science. 2020 Mar;76(3):868-879. Available from: [Link]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. 2017;7(74):46858-46865. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica. 2015;7(10):244-249. Available from: [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Research Square. 2022. Available from: [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. 2024 Dec 25;34(4):456-464. Available from: [Link]

  • 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2011 Nov 1;67(Pt 11):o2933. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. 2023 Apr 15;7(4):284-292. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. 2016 Oct 26;21(11):1426. Available from: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry. 2025 Jan 15;17(2):101-114. Available from: [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. 2024 Dec 25;34(4):456-464. Available from: [Link]

  • Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation. Dalton Transactions. 2019;48(33):12563-12569. Available from: [Link]

  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Applied Materials & Interfaces. 2022. Available from: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules. 2024;29(1):234. Available from: [Link]

  • Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines. New Journal of Chemistry. 2020;44(30):12899-12907. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(16):4939. Available from: [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. 2011;66(11):1135-1140. Available from: [Link]

  • Coordination chemistry of pyrazole-derived ligands. Chemical Reviews. 2004;104(2):903-938. Available from: [Link]

  • Luminescent Coordination Polymers Constructed from a Flexible, Tetradentate Diisopyrazole Ligand and Copper(I) Halides. Bulletin of the Chemical Society of Japan. 2020 Mar 2;93(3):364-369. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. 2015;5(118):97255-97262. Available from: [Link]

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules. 2022 Aug 23;27(17):5393. Available from: [Link]

  • Tailor-Made Pyrazolide-Based Metal–Organic Frameworks for Selective Catalysis. Journal of the American Chemical Society. 2018 May 2;140(19):6141-6147. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of the Pyrazole Scaffold: A Technical Guide to Frontier Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole as a "Privileged" Scaffold

In the landscape of medicinal and agricultural chemistry, certain molecular frameworks consistently reappear in successful, market-approved agents. These are termed "privileged structures" for their innate ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its remarkable versatility is evidenced by its presence in blockbuster drugs treating a spectrum of diseases, from the anti-inflammatory celecoxib (Celebrex®) to kinase inhibitors like crizotinib used in oncology.[3][4][5]

This guide moves beyond a simple survey of known applications. It is designed for researchers, scientists, and drug development professionals, providing a forward-looking analysis of underexplored and emerging research areas where novel pyrazole compounds can drive the next generation of therapeutics and agrochemicals. We will delve into the causality behind experimental design, propose robust research workflows, and highlight specific, actionable areas ripe for innovation.

Chapter 1: Deconstructing the Core: Physicochemical & Synthetic Foundations

The success of the pyrazole ring is not accidental; it stems from a unique combination of electronic and structural properties.[1][6]

  • Aromatic Stability & Metabolic Resistance: As a six-π-electron system, the pyrazole ring is aromatic, granting it significant chemical stability and resistance to metabolic degradation—a crucial attribute for any drug candidate.[1]

  • Hydrogen Bonding Capabilities: The ring contains both a hydrogen bond donor (the pyrrole-like N-H) and a hydrogen bond acceptor (the pyridine-like N), allowing it to form critical, directed interactions within protein binding sites.[5]

  • Tautomerism & Substituent Vectoriality: The pyrazole ring can exist in tautomeric forms, a property that can be exploited in its synthesis and influences its interaction with biological targets.[6][7] Furthermore, the three carbon atoms on the ring provide distinct vectors for substitution, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve target specificity and desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

While numerous methods exist, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a foundational and highly versatile route to the pyrazole core.[3][8] Understanding this pathway is essential for planning the synthesis of diverse compound libraries.

  • Reactant Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Hydrazine Addition: Add the selected hydrazine derivative (e.g., hydrazine hydrate or a substituted phenylhydrazine) (1.0-1.2 eq) to the solution. The addition may be done dropwise if the reaction is exothermic.

  • Reaction Conditions:

    • For simple condensations, stirring at room temperature for several hours may be sufficient.[7]

    • For less reactive substrates, the addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) and heating the mixture to reflux is common.[8]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration.

    • Alternatively, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.

Causality Note: The choice of solvent and catalyst is critical. Acetic acid can serve as both a solvent and a catalyst, promoting the initial condensation and subsequent cyclization/dehydration steps. The regioselectivity of the final pyrazole (i.e., the position of the N-substituent from an unsymmetrical hydrazine) is dependent on the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.

G cluster_workflow General Workflow: Knorr Pyrazole Synthesis Start 1,3-Dicarbonyl + Hydrazine Derivative Condensation Condensation/ Cyclization Start->Condensation Solvent (e.g., EtOH) Optional Acid Catalyst Dehydration Dehydration Condensation->Dehydration Formation of Pyrazoline intermediate Product Substituted Pyrazole Dehydration->Product Aromatization

Caption: Foundational Knorr synthesis workflow.

Chapter 2: Frontier Research Area 1 - Oncology and Kinase Inhibition

Protein kinases are a major class of drug targets in oncology, and the pyrazole scaffold is exceptionally well-suited to function as a "hinge-binding" motif within the ATP-binding pocket of many kinases.[9][10][11] Several FDA-approved pyrazole-based kinase inhibitors, such as Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), validate this approach.[4][12]

Emerging Opportunities

While established targets like JAK and ALK are well-explored, significant opportunities lie in developing pyrazole inhibitors for novel or challenging kinase targets:

  • Aurora Kinases: These serine/threonine kinases are critical for mitotic progression, and their overexpression is common in many cancers. Pyrazole derivatives have shown potent inhibitory activity against Aurora A and B kinases.[9]

  • Mutant Kinase Forms: Cancers often develop resistance to first-generation kinase inhibitors by acquiring mutations, such as the T315I "gatekeeper" mutation in BCR-ABL. Designing pyrazole compounds that can inhibit these resistant forms is a high-impact research area.[9]

  • Fibroblast Growth Factor Receptors (FGFR): Dysregulation of FGFR signaling is a key driver in various cancers, including urothelial carcinoma. The approved drug Erdafitinib, which contains an N-methyl pyrazole moiety, demonstrates the potential of this scaffold for potent and selective FGFR inhibition.[12][13]

Proposed Research Workflow: Novel Kinase Inhibitor Discovery

G cluster_workflow Kinase Inhibitor Discovery Workflow Lib_Synth 1. Library Synthesis (e.g., Multi-component reaction) HTS 2. High-Throughput Screening (Biochemical Kinase Assay) Lib_Synth->HTS Hit_Val 3. Hit Validation (IC50 Determination) HTS->Hit_Val Identify 'Hits' Cell_Assay 4. Cellular Potency Assay (e.g., MTT on Cancer Cell Lines) Hit_Val->Cell_Assay SAR 5. SAR & Lead Optimization (Iterative Synthesis) Cell_Assay->SAR Establish Cellular Activity SAR->Lib_Synth Synthesize New Analogs In_Vivo 6. In Vivo Efficacy (Xenograft Model) SAR->In_Vivo Select 'Lead'

Caption: Iterative workflow for pyrazole kinase inhibitor development.

Data Presentation: Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the activity of representative pyrazole compounds against various cancer-related targets, demonstrating the scaffold's broad utility.

Compound ClassTarget KinaseCancer Cell LineIC₅₀ Value (nM)Reference
3,4-Diaryl PyrazoleTubulin PolymerizationVarious0.06 - 0.25[14]
Pyrazole CarbaldehydePI3 KinaseMCF7 (Breast)250[14]
Pyrazolyl BenzimidazoleAurora A/B-35 / 75[9]
Pyrazolone-Pyrazole HybridVEGFR-2MCF7 (Breast)828[13]

Chapter 3: Frontier Research Area 2 - Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis. New chemical entities with novel mechanisms of action are desperately needed. Pyrazole derivatives have emerged as promising antibacterial agents, with some showing potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17]

Rationale for Pyrazole Scaffolds in Antimicrobial Drug Design
  • Enzyme Inhibition: Pyrazoles can be designed to inhibit essential bacterial enzymes, such as DNA gyrase, that are distinct from their mammalian counterparts.[18]

  • Cell Wall Disruption: Certain pyrazole-derived hydrazones have been shown to exert their bactericidal effect by disrupting the bacterial cell wall.[15]

  • Molecular Hybridization: The pyrazole nucleus is an excellent anchor for creating hybrid molecules. Fusing a pyrazole with another known antibacterial pharmacophore (like a thiazole, quinoline, or coumarin) can lead to compounds with dual modes of action or enhanced potency against resistant strains.[15][19]

This protocol determines the lowest concentration of a compound that prevents visible bacterial growth.

  • Preparation:

    • Prepare a stock solution of the test pyrazole compound in DMSO.

    • In a 96-well microtiter plate, add a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Perform a two-fold serial dilution of the compound stock solution across the plate.

  • Inoculation:

    • Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).

    • Add the bacterial suspension to each well, including a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. This can be read visually or with a plate reader.

Self-Validation Note: The inclusion of a known antibiotic (e.g., ciprofloxacin, tetracycline) as a control is crucial to validate the assay's sensitivity and the susceptibility of the bacterial strain being tested.[15]

Chapter 4: Frontier Research Area 3 - Next-Generation Agrochemicals

The pyrazole core is as privileged in agrochemicals as it is in pharmaceuticals.[20] Pyrazole amides, in particular, are a cornerstone of modern fungicides and insecticides.[20]

Future Directions in Pyrazole-Based Agrochemicals
  • Novel Herbicides: While pyrazoles are known components of 4-hydroxyphenylpyruvate-dioxygenase (HPPD) and acetolactate synthase (ALS) inhibiting herbicides, there is vast potential in designing pyrazoles that target new biological pathways in weeds.[21][22] Research focusing on pyrazole derivatives containing phenylpyridine moieties has shown promise for post-emergence herbicides.[22]

  • Broad-Spectrum Fungicides: Many commercial fungicides are pyrazole-carboxamides that inhibit the succinate dehydrogenase (SDH) enzyme. Future research should focus on modifying the pyrazole core and the amide substituent to overcome emerging fungal resistance and broaden the spectrum of activity.[20][23]

  • Enhanced Systemic Insecticides: Developing pyrazole insecticides with improved systemic properties (i.e., the ability to be absorbed and transported throughout the plant) would provide better protection against sap-sucking insects and reduce the need for foliar applications.

Data Presentation: Antifungal Activity of Pyrazole Analogs

The table below illustrates the structure-activity relationship (SAR) for a series of novel pyrazole analogs, highlighting how small structural changes can significantly impact antifungal efficacy.

Compound SeriesTarget FungiEC₅₀ (μg/mL)Key Structural FeatureReference
Pyrazole-Aryl OCF₃Botrytis cinerea1.854-Trifluoromethoxy Phenyl[23]
Pyrazole-Aryl OCF₃Magnaporthe oryzae3.212-Chloro-4-Trifluoromethoxy Phenyl[23]
Pyrazole-Aryl OCF₃Fusarium graminearum>100Unsubstituted Phenyl[23]

SAR Insight: The data clearly indicates that the presence and position of a trifluoromethoxy group on the phenyl ring are critical for potent antifungal activity against specific pathogens.[23] This provides a clear vector for further optimization.

Conclusion and Outlook

The pyrazole scaffold is a testament to the power of privileged structures in chemical research. Its inherent properties have already yielded a wealth of valuable molecules, yet its full potential is far from exhausted. The future of pyrazole research lies in several exciting directions:

  • Multi-Target Ligands: Leveraging molecular hybridization, pyrazoles can be designed to modulate multiple targets simultaneously, offering new therapeutic strategies for complex diseases like cancer or neuroinflammation.[1]

  • Novel Applications: Emerging modalities like Proteolysis Targeting Chimeras (PROTACs) require versatile scaffolds to link a target-binding element to an E3 ligase ligand. The synthetic tractability of pyrazoles makes them ideal candidates for this and other new therapeutic technologies.[1]

By focusing on novel biological targets, embracing modern synthetic methodologies, and strategically designing next-generation compounds, researchers can ensure that the pyrazole core remains a dynamic and impactful scaffold for years to come.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025, January 17). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025, June 27). Eurasian Chemical Communications. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). International Journal of Novel Research and Development. [Link]

  • Sustainable Heterogeneous Catalyst Exert for Synthesis of Bio-active Pyrano[2,3-c]pyrazole Scaffolds as an Anticancer and Antimicrobial Drug Agents. (2025, January 28). Bentham Science. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. (2022, January 20). National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - OUCI. Odessa University Chemical Journal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - ProQuest. (2022, August 29). ProQuest. [Link]

  • Structure–activity relationship (SAR) for pyrazole derivatives. - ResearchGate. ResearchGate. [Link]

  • Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. (2024, March 8). Bentham Science. [Link]

  • Recent advances in the synthesis, functionalization and applications of pyrazole-type compounds I. University of Queensland. [Link]

  • Recent advances in bioactive pyrazole scaffold ?¢ ? ?? Part III: Anti-cancer Agents. Scholars Research Library. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (2025, March 15). National Center for Biotechnology Information. [Link]

  • “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications - ACS Publications. (2025, September 11). American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives - ResearchGate. (2019, February 18). ResearchGate. [Link]

  • (PDF) SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS - ResearchGate. (2015, September 9). ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7). Future Science. [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. (2021, April 30). Taylor & Francis Online. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Center for Biotechnology Information. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. National Center for Biotechnology Information. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. International Journal of Research and Analytical Reviews. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015, September 18). Hilaris Publisher. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025, September 22). American Chemical Society. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia. Global Journal of Bio-Science and Biotechnology. [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025, January 20). ScienceDirect. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024, July 7). International Journal of Novel Research and Development. [Link]

  • Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. - ResearchGate. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Royal Society of Chemistry. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC. (2023, August 28). National Center for Biotechnology Information. [Link]

  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23). MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. National Center for Biotechnology Information. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - Semantic Scholar. (2023, July 12). Semantic Scholar. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening. Bentham Science. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9). SRR Publications. [Link]

Sources

Methodological & Application

Application Note: 4-Ethenyl-1,3-dimethyl-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

The "Heterocyclic Styrene" of Drug Discovery

4-Ethenyl-1,3-dimethyl-1H-pyrazole (also known as 1,3-dimethyl-4-vinylpyrazole) represents a pivotal building block in modern heterocyclic chemistry. Functionally, it acts as an electron-rich "styrene mimic," offering a versatile handle for cross-coupling, cycloaddition, and polymerization reactions. Unlike phenyl-based styrenes, the pyrazole core confers unique solubility, hydrogen-bonding potential, and bioisosteric properties critical for kinase inhibitor and GPCR ligand design.

This guide details the specific reactivity patterns of the 4-ethenyl group, providing validated protocols for its synthesis and subsequent transformation into high-value scaffolds.

Compound Snapshot
PropertySpecification
Systematic Name 4-Ethenyl-1,3-dimethyl-1H-pyrazole
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Key Functionality Electron-rich alkene (Vinyl group); Basic Nitrogen (N2)
Primary Reactivity Heck Coupling (Pd-catalyzed), Diels-Alder (Dienophile), Radical Polymerization
Storage Store at 2–8°C under inert atmosphere (Ar/N₂). Stabilize with radical inhibitor (e.g., BHT) if stored neat for long periods.

Part 2: Synthesis of the Core Reagent

Before exploring applications, high-purity starting material is required. Commercial availability can be sporadic; therefore, in-house synthesis via the Vilsmeier-Haack / Wittig route is the industry standard for scalability and purity.

Protocol A: Synthesis from 1,3-Dimethylpyrazole

Mechanism: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution at the C4 position (Vilsmeier-Haack) to form the aldehyde, followed by olefination (Wittig).

Step 1: Formylation (4-Formyl-1,3-dimethyl-1H-pyrazole)

  • Reagents: DMF (3.0 eq), POCl₃ (1.2 eq), 1,3-Dimethylpyrazole (1.0 eq).

  • Procedure:

    • Cool DMF to 0°C in a reactor. Dropwise add POCl₃ (exothermic) to generate the Vilsmeier reagent. Stir for 30 min.

    • Add 1,3-Dimethylpyrazole solution (in DMF) slowly, maintaining temp <10°C.

    • Heat to 90°C for 4 hours.

    • Quench: Pour onto crushed ice/NaOAc mixture. Neutralize to pH 7–8 with Na₂CO₃.

    • Isolation: Extract with EtOAc, dry over MgSO₄, and concentrate. Yield is typically >85%.

Step 2: Wittig Olefination (4-Ethenyl-1,3-dimethyl-1H-pyrazole)

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.5 eq), dry THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in dry THF at 0°C.

    • Add KOtBu portion-wise. The solution turns bright yellow (ylide formation). Stir 1 h.

    • Add 4-Formyl-1,3-dimethyl-1H-pyrazole (from Step 1) in THF dropwise.

    • Warm to Room Temperature (RT) and stir for 3–6 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (to precipitate triphenylphosphine oxide).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is a colorless to pale yellow oil.

Part 3: Core Applications & Protocols

Application 1: Heck Cross-Coupling (Synthesis of Styrylpyrazoles)

Context: Styrylpyrazoles are privileged scaffolds in fluorescent sensors and kinase inhibitors. The 4-ethenyl group couples efficiently with aryl halides.

Reactivity Note: The electron-rich nature of the pyrazole ring makes the vinyl group highly reactive toward Pd(II) species. Phosphine-free conditions are often sufficient for activated aryl iodides.

Standard Protocol:

  • Reaction Vessel: Sealed pressure tube or microwave vial.

  • Reagents:

    • 4-Ethenyl-1,3-dimethyl-1H-pyrazole (1.0 eq)

    • Aryl Halide (Ar-I or Ar-Br) (1.1 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PPh₃ (10 mol%) or Jeffery conditions (TBAB, ligand-free)

    • Base: K₂CO₃ or Et₃N (2.0 eq)

    • Solvent: DMF or DMAc (degassed)

  • Procedure:

    • Combine reagents in the vial under Argon.

    • Heat to 100–120°C for 12–16 hours (or 140°C for 30 min in Microwave).

    • Monitoring: TLC/LC-MS for disappearance of the vinyl pyrazole.

    • Workup: Dilute with water, extract with DCM. Wash organic layer with LiCl solution (to remove DMF).

  • Yield: Typically 70–90% for Ar-I; lower for electron-rich Ar-Br.

Application 2: Diels-Alder Cycloaddition

Context: 4-Vinylpyrazoles can act as dienes or dienophiles .[1] Due to the aromaticity of the pyrazole ring, they are reluctant dienes.[1] However, they act as excellent dienophiles in Inverse Electron Demand Diels-Alder (IEDDA) reactions or standard DA with highly reactive dienes.

Protocol: Reaction with Electron-Deficient Dienes (e.g., Tetrazines)

  • Concept: Bioorthogonal labeling or synthesis of fused pyridazines.

  • Reagents: 4-Ethenyl-1,3-dimethyl-1H-pyrazole (1.0 eq), 3,6-di-2-pyridyl-1,2,4,5-tetrazine (1.0 eq).

  • Conditions:

    • Solvent: DCM or MeOH.

    • Temperature: RT to 40°C.

  • Observation: Evolution of N₂ gas indicates reaction progress.

  • Outcome: Formation of the dihydro-pyridazine fused system, which can be oxidized to the fully aromatic system.

Application 3: Radical Polymerization (Functional Materials)

Context: The vinyl group allows this molecule to be a monomer. Co-polymerization with styrene or N-isopropylacrylamide (NIPAM) yields resins capable of metal chelation (via the pyrazole N).

Protocol:

  • Initiator: AIBN (Azobisisobutyronitrile) (1 wt%).

  • Solvent: Toluene or DMF.[2]

  • Procedure:

    • Degas monomer solution (Freeze-Pump-Thaw x3).

    • Heat to 70°C for 24 hours.

    • Precipitation: Pour reaction mixture into cold methanol to precipitate the polymer.

Part 4: Visualizing the Workflow

Figure 1: Synthesis and Reactivity Map

The following diagram illustrates the generation of the reagent and its divergent pathways into high-value applications.

G Start 1,3-Dimethylpyrazole Inter 4-Formyl-1,3-dimethylpyrazole (Intermediate) Start->Inter Vilsmeier-Haack (POCl3/DMF) Core 4-Ethenyl-1,3-dimethyl-1H-pyrazole (The Reagent) Inter->Core Wittig (Ph3P=CH2) App1 Styrylpyrazoles (Heck Coupling) Core->App1 Pd(OAc)2, Ar-I 120°C App2 Fused Heterocycles (Diels-Alder) Core->App2 Dienes/Tetrazines Cycloaddition App3 Functional Polymers (Radical Polym.) Core->App3 AIBN, 70°C Polymerization

Caption: Synthetic route from commercial starting materials to the 4-ethenyl reagent, branching into three primary application classes.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Wittig Moisture in THF or old Phosphonium salt.Use freshly distilled THF (Na/Benzophenone) and dry the salt under vacuum at 100°C before use.
Heck Rxn: Black Pd ppt "Palladium Black" formation; catalyst death.Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer or switch to Pd(dppf)Cl₂.
Polymerization Failure Oxygen inhibition.Ensure rigorous degassing (freeze-pump-thaw) of the monomer solution.
Storage Degradation Spontaneous polymerization.Store at 4°C with 100 ppm BHT (butylated hydroxytoluene) if not using immediately.

References

  • Synthesis of Pyrazoles via Vilsmeier-Haack/Wittig

    • Title: Novel Method for the Synthesis of 4-Formyl-1,3-Dimethylpyrazole.
    • Source: Chemistry of Heterocyclic Compounds, 2011.[3]

    • URL: [Link]

  • Heck Coupling of Vinylpyrazoles

    • Title: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine (Analogous Reactivity).
    • Source: Journal of Chemical Research, 2012.[4]

    • URL: [Link]

  • Diels-Alder Reactivity of Vinylpyrazoles

    • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
    • Source: Molecules (MDPI), 2021.
    • URL: [Link][5]

  • General Pyrazole Chemistry & Drug Applications

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules, 2018.
    • URL: [Link]

Sources

Application Notes and Protocols for 4-ethenyl-1,3-dimethyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Promise of Vinyl Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs with activities spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[2][4] The pyrazole ring serves as a "privileged scaffold," meaning it can be readily modified with different functional groups to modulate its physicochemical properties and biological activity.[3]

This guide focuses on a specific, highly versatile pyrazole derivative: 4-ethenyl-1,3-dimethyl-1H-pyrazole . The introduction of an ethenyl (vinyl) group at the C4 position of the dimethylated pyrazole core opens up a rich landscape of chemical transformations, making this molecule an invaluable building block for the synthesis of complex, biologically active compounds.[5][6][7] The vinyl group is not merely a passive substituent; it is a reactive handle that allows for a diverse range of subsequent chemical modifications, enabling the exploration of a vast chemical space in drug discovery programs.[6]

These application notes will provide a comprehensive overview of the synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole, its potential applications in medicinal chemistry, and detailed protocols for its use as a synthetic intermediate.

Core Attributes of 4-ethenyl-1,3-dimethyl-1H-pyrazole

The unique combination of the dimethylated pyrazole ring and the C4-vinyl group endows this molecule with several advantageous properties for medicinal chemistry applications:

PropertySignificance in Drug Discovery
Metabolic Stability The N-methylation of the pyrazole ring blocks potential sites of metabolic N-dealkylation or oxidation, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates.
Defined Regiochemistry The fixed methylation pattern (1,3-dimethyl) prevents tautomerism, leading to a single, well-defined isomer. This simplifies structure-activity relationship (SAR) studies and ensures consistent biological activity.
Versatile Reactive Handle The ethenyl group is susceptible to a wide range of chemical transformations, including cycloadditions, polymerizations, halogenations, and transition-metal-catalyzed cross-coupling reactions.[5][6][7] This allows for the facile introduction of diverse functionalities to build complex molecular architectures.
Scaffold for Library Synthesis The predictable reactivity of the vinyl group makes this molecule an ideal starting material for the creation of large, diverse libraries of compounds for high-throughput screening.

Synthetic Protocol: Preparation of 4-ethenyl-1,3-dimethyl-1H-pyrazole

The synthesis of 4-ethenyl-1,3-dimethyl-1H-pyrazole can be efficiently achieved from commercially available starting materials. The following protocol is a robust and scalable method based on established synthetic transformations of pyrazole derivatives.[7]

Overall Synthetic Scheme

Synthesis_of_4_ethenyl_1_3_dimethyl_1H_pyrazole cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration A 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde C 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol A->C 1. Et2O, 0 °C to rt 2. Sat. aq. NH4Cl B Methylmagnesium Bromide (Grignard Reagent) D 4-ethenyl-1,3-dimethyl-1H-pyrazole C->D Acid-catalyzed Dehydration (e.g., PTSA, heat)

Caption: Synthetic route to 4-ethenyl-1,3-dimethyl-1H-pyrazole.

Step 1: Synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol. This product can often be used in the next step without further purification.

Step 2: Dehydration to 4-ethenyl-1,3-dimethyl-1H-pyrazole

Materials:

  • 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol (from Step 1)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene or other high-boiling point solvent

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), dissolve the crude alcohol from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The azeotropic removal of water will drive the reaction to completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-ethenyl-1,3-dimethyl-1H-pyrazole.

Medicinal Chemistry Applications and Experimental Protocols

The vinyl group of 4-ethenyl-1,3-dimethyl-1H-pyrazole serves as a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. Below are some examples of its utility.

Application 1: Synthesis of Novel Anti-inflammatory Agents via Heck Coupling

Rationale: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The Heck coupling reaction allows for the introduction of various aryl or heteroaryl moieties onto the vinyl group, enabling the synthesis of novel compounds that can be screened for their inhibitory activity against enzymes like cyclooxygenase (COX).

Experimental Workflow:

Heck_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Downstream Processing & Analysis A 4-ethenyl-1,3-dimethyl- 1H-pyrazole D Heck Coupling Reaction A->D B Aryl/Heteroaryl Halide (Ar-X) B->D C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3) Base (e.g., Et3N) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Screening (e.g., COX Inhibition Assay) F->G

Caption: Workflow for the synthesis and screening of anti-inflammatory agents.

Protocol: Heck Coupling with 4-Bromoanisole

  • To a reaction vessel, add 4-ethenyl-1,3-dimethyl-1H-pyrazole (1.0 eq), 4-bromoanisole (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq).

  • Add a suitable solvent such as acetonitrile or DMF.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled product.

  • Characterize the final compound by NMR and mass spectrometry.

  • The purified compound can then be submitted for biological evaluation in a COX inhibition assay.

Application 2: Development of Anticancer Agents via Michael Addition

Rationale: The electron-deficient nature of the double bond in the vinyl group after conjugation with an electron-withdrawing group makes it a good Michael acceptor. This allows for the introduction of nucleophiles, such as thiols from cysteine residues in proteins, which is a strategy used in the design of some covalent anticancer drugs.

Experimental Workflow:

Michael_Addition_Workflow A 4-ethenyl-1,3-dimethyl- 1H-pyrazole B Introduction of an Electron- Withdrawing Group (EWG) A->B C Activated Michael Acceptor B->C E Michael Addition Reaction C->E D Nucleophile (e.g., Thiol-containing compound) D->E F Purification and Characterization E->F G Biological Evaluation (e.g., Cytotoxicity Assays) F->G

Caption: Workflow for synthesizing potential anticancer agents via Michael addition.

Protocol: Synthesis of a Thioether Adduct

  • First, the vinyl group of 4-ethenyl-1,3-dimethyl-1H-pyrazole needs to be functionalized to create a Michael acceptor (e.g., by acylation to form a chalcone-like structure).

  • The resulting activated pyrazole derivative (1.0 eq) is then dissolved in a suitable solvent like THF or ethanol.

  • A thiol-containing nucleophile, such as N-acetylcysteine (1.1 eq), and a catalytic amount of a base like triethylamine are added.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is worked up by solvent removal and purification by column chromatography.

  • The final product is characterized by NMR and mass spectrometry.

  • The purified adduct can then be tested for its cytotoxic effects on various cancer cell lines.

Conclusion

4-ethenyl-1,3-dimethyl-1H-pyrazole is a highly valuable and versatile building block in medicinal chemistry. Its robust synthesis and the reactive nature of the vinyl group provide a gateway to a vast array of complex molecules with potential therapeutic applications. The protocols and applications outlined in this guide are intended to serve as a starting point for researchers and drug development professionals to explore the full potential of this promising scaffold in their discovery programs.

References

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. [Link]

  • ResearchGate. (2022). (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Usiena air - Unisi. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • College of Science. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). [Link]

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. (2003). [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • RSC Publishing. (n.d.). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

  • DergiPark. (2015). 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). [Link]

  • El-Gamal, M. I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Yang, Y., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. PMC - PubMed Central. [Link]

  • ResearchGate. (2014). 1,3,4-Trisubstituted pyrazole analogues as promising anti-inflammatory agents. [Link]

Sources

Introduction: The Pyrazole Moiety as a Privileged Polymeric Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pyrazole-Containing Polymers: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it a "privileged scaffold" in drug design.[2][3] When incorporated into polymeric architectures, these properties translate into advanced materials with significant potential in drug delivery, specialty materials, and catalysis.[4][5][6]

Pyrazole-containing polymers can exhibit enhanced thermal stability, specific ligand-binding capabilities, and unique optical properties.[7][8] Their application ranges from creating stimuli-responsive metallogels for controlled release to forming porous organic polymers for environmental remediation.[4][9] This guide provides an in-depth exploration of the primary synthetic strategies for creating these functional polymers, moving beyond simple procedural lists to explain the causality behind experimental choices. It offers detailed, field-tested protocols for researchers aiming to harness the power of the pyrazole moiety in macromolecular design.

Application Notes: Strategic Considerations in Polymer Synthesis

The successful synthesis of a pyrazole-containing polymer hinges on a strategic choice of methodology, which is dictated by the desired polymer architecture, the functionality of the pyrazole monomer, and the intended application. The three principal pathways are chain-growth polymerization, step-growth polymerization, and post-polymerization modification.

Chain-Growth Polymerization: Crafting Polymers from Vinyl Monomers

This approach involves the sequential addition of monomers to a growing polymer chain, typically initiated by a radical, cation, or anion.[10] For pyrazole-containing polymers, this strategy almost exclusively relies on the polymerization of vinylpyrazole monomers (e.g., 1-vinylpyrazole, 4-vinylpyrazole).[11][12]

Causality Behind Experimental Choices:

  • Monomer Purity is Critical: Vinyl monomers are susceptible to premature polymerization. Inhibitors added for storage must be meticulously removed (e.g., by distillation or passing through an alumina column) before use to ensure reproducible kinetics and achieve high molecular weights.

  • Initiator Selection: Free-radical polymerization is the most common method for vinylpyrazoles.[13] Azo initiators like azobisisobutyronitrile (AIBN) are often preferred over peroxides because their decomposition rate is less sensitive to the solvent environment and they are less prone to inducing chain transfer reactions.

  • Controlled Polymerization (RAFT): For applications requiring precise control over molecular weight, low polydispersity (PDI), and the ability to create block copolymers, controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly effective. Recent research has even developed pyrazole-based Chain Transfer Agents (CTAs) that demonstrate excellent control and high polymerization rates for a variety of monomers.[14]

Step-Growth Polymerization: Building Polymers through Condensation

Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers, where any two molecules can react to form dimers, trimers, and eventually long-chain polymers.[15][16] This method is ideal for incorporating the pyrazole ring directly into the polymer backbone, leading to materials like pyrazole-containing polyamides, polyesters, or porous organic frameworks.[7][9]

Causality Behind Experimental Choices:

  • Stoichiometric Equivalence: To achieve high molecular weight, the reacting functional groups (e.g., -COOH and -NH₂) must be present in as close to a 1:1 molar ratio as possible. Any deviation from this balance will limit the degree of polymerization.

  • High Reaction Conversion: Unlike chain-growth, high molecular weight polymers are only formed at the very end of the reaction. Conversions exceeding 99% are often necessary, which requires efficient removal of small molecule byproducts (like water in polyesterification) to drive the reaction equilibrium toward the polymer product.

  • Monomer Design: The synthesis of suitable bifunctional pyrazole monomers is a prerequisite. This often involves classical heterocyclic synthesis, such as the Knorr pyrazole synthesis, from precursors that already contain the necessary functional groups (e.g., reacting a diketo-diester with hydrazine to produce a pyrazole-dicarboxylic acid).[17]

Post-Polymerization Modification: A Versatile Functionalization Strategy

This powerful technique involves first synthesizing a polymer with reactive "handles" and then chemically modifying these handles with pyrazole-containing molecules.[18][19] This approach is invaluable when the target pyrazole monomer is incompatible with the polymerization conditions (e.g., it inhibits the catalyst) or is difficult to synthesize.[18]

Causality Behind Experimental Choices:

  • Orthogonality is Key: The chemical reaction used for modification must be highly efficient and selective, reacting only with the intended functional group on the polymer backbone without causing side reactions or degradation. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are ideal for this purpose.

  • Precursor Polymer Selection: The choice of the initial polymer is crucial. Polymers with pendant groups like active esters (N-hydroxysuccinimide), epoxides, or nitriles are common precursors because these groups can be readily converted under mild conditions.[18][20]

  • Biopolymer Modification: This strategy is particularly relevant for biomedical applications. Natural polymers like chitosan can be chemically modified with pyrazole derivatives to create new biocompatible materials with enhanced therapeutic properties, such as anticancer activity.[21]

Visualizing the Synthetic Pathways

The choice of synthetic route is the first critical decision in designing a pyrazole-containing polymer. The following diagram illustrates the logical relationship between these primary strategies.

cluster_start Monomer Design & Synthesis cluster_main_routes Polymerization Strategy cluster_end Final Polymer Start Desired Polymer Properties Monomer Select/Synthesize Pyrazole Monomer Start->Monomer Chain Chain-Growth (e.g., Vinylpyrazoles) Monomer->Chain Contains polymerizable group (e.g., vinyl) Step Step-Growth (Bifunctional Pyrazoles) Monomer->Step Contains two reactive functional groups Post Post-Polymerization Modification Monomer->Post Contains handle for later attachment Polymer Pyrazole-Containing Polymer Chain->Polymer Step->Polymer Post->Polymer

Caption: Major synthetic routes to pyrazole-containing polymers.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pyrazole-containing polymers via the three main strategies discussed.

Protocol 1: Free-Radical Polymerization of 1-Vinylpyrazole

This protocol describes the synthesis of poly(1-vinylpyrazole) via a standard free-radical polymerization, a foundational method for creating polymers from vinyl monomers.[11][22]

Materials:

  • 1-Vinylpyrazole (inhibitor removed by passing through a short column of basic alumina)

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

  • Schlenk flask with a magnetic stir bar

  • Vacuum/Nitrogen line

  • Oil bath

Workflow Diagram:

Caption: Experimental workflow for free-radical polymerization.

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a 50 mL Schlenk flask. Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add purified 1-vinylpyrazole (e.g., 5.0 g, 53.1 mmol) and recrystallized AIBN (e.g., 87 mg, 0.53 mmol, 1 mol% relative to monomer) to the flask. Add anhydrous DMF (e.g., 15 mL) via syringe.

  • Degassing: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw with the vacuum valve closed. Backfill with nitrogen after the final thaw.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for a specified time (e.g., 12-24 hours). The solution will become noticeably more viscous as the polymer forms.

  • Termination and Precipitation: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air. Slowly pour the viscous polymer solution into a large beaker of rapidly stirring diethyl ether (e.g., 400 mL). A white polymer precipitate will form immediately.

  • Purification and Isolation: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a suitable solvent (like methanol or chloroform) and re-precipitate into diethyl ether to remove any unreacted monomer and oligomers.

  • Drying: Collect the purified polymer by vacuum filtration. Wash the solid with fresh diethyl ether and dry it in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Step-Growth Synthesis of a Pyrazole-Containing Polyamide

This protocol outlines the synthesis of a polyamide where the pyrazole ring is part of the diacid monomer, reacting with a commercially available diamine. This illustrates the principles of step-growth polycondensation.[7][15]

Materials:

  • 1H-Pyrazole-3,5-dicarboxylic acid (synthesized separately)

  • 1,6-Hexanediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Methanol

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Mechanism Overview:

M1 Diacid Monomer Dimer Dimer M1->Dimer Oligomer Oligomer M1->Oligomer M2 Diamine Monomer M2->Dimer Dimer->Oligomer Polymer Polymer Dimer->Polymer Oligomer->Polymer

Caption: Simplified progression of step-growth polymerization.

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 1H-pyrazole-3,5-dicarboxylic acid (e.g., 1.56 g, 10 mmol) in an excess of thionyl chloride (e.g., 15 mL). Add a catalytic amount of DMF (2-3 drops). Fit the flask with a reflux condenser and heat the mixture at 70-80°C for 4 hours until the solution becomes clear.

  • Monomer Preparation: Remove the excess thionyl chloride under reduced pressure. The resulting solid, 1H-pyrazole-3,5-dicarbonyl dichloride, is highly moisture-sensitive and should be used immediately. Dissolve the crude acid chloride in anhydrous NMP (e.g., 20 mL).

  • Polymerization: In a separate flask under a nitrogen atmosphere, dissolve 1,6-hexanediamine (e.g., 1.16 g, 10 mmol) and anhydrous pyridine (e.g., 2.37 mL, 30 mmol) in anhydrous NMP (20 mL). Cool this solution in an ice bath.

  • Reaction: Add the solution of the pyrazole diacid chloride dropwise to the stirred diamine solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Isolation: Pour the reaction mixture into a large volume of methanol (e.g., 500 mL) to precipitate the polyamide.

  • Purification and Drying: Collect the polymer by vacuum filtration. Wash the solid extensively with water to remove pyridine hydrochloride and then with methanol to remove residual solvent and low molecular weight oligomers. Dry the final polymer in a vacuum oven at 60°C to a constant weight.

Data & Characterization

The success of a polymerization is quantified by analyzing the properties of the resulting polymer. Characterization confirms the structure and provides essential data on molecular weight and purity.

Table 1: Representative Data for Pyrazole-Containing Polymers
Polymerization TypeMonomer(s)Initiator/CatalystT (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Ref.
Free-Radical1-VinylpyrazoleAIBN702415,0002.1[11]
Anionic1-Vinyl-3,5-dimethylpyrazolen-BuLi25225,0001.25[11]
Step-Growth (Polyamide)Pyrazole diacid + Diamine(Self-catalyzed)252418,7531.30[7]
ROP (Initiated by Pz-Zn)L-LactidePyrazolyl-Zn Complex1109-60813 - 92071.1 - 1.5[23]
Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The primary tool for structural elucidation. For poly(vinylpyrazole), the disappearance of vinyl proton signals (~5-7 ppm) and the appearance of broad aliphatic backbone signals (~1.5-3.5 ppm) confirm polymerization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Successful polyamide synthesis is confirmed by the appearance of a strong amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

  • Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): The standard method for determining the molecular weight distribution (Mn, Mw) and the polydispersity index (PDI) of the polymer sample. A low PDI (<1.5) typically indicates a more controlled polymerization process.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Pyrazole-containing polymers often exhibit high thermal stability.[7]

References

  • American Chemical Society. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • SciELO South Africa. (n.d.). Ring-opening polymerization of lactides by (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes: Kinetics, mechanism and tacticity studies.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Royal Society of Chemistry. (n.d.). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry (RSC Publishing).
  • MDPI. (2025, April 15). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity.
  • MDPI. (2025, September 10). Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters.
  • Chem Rev Lett. (2025).
  • ResearchGate. (2025, October 14). (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Indian Academy of Sciences. (n.d.). Sensing and optical activities of new pyrazole containing polymeric analogues.
  • PMC. (2025, September 23).
  • Matyjaszewski Polymer Group. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • ResearchGate. (n.d.).
  • (n.d.).
  • MDPI. (2023, September 5).
  • PMC. (n.d.).
  • (n.d.). STEP-GROWTH (CONDENSATION)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 31).
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC.
  • ResearchGate. (n.d.).
  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
  • ResearchGate. (n.d.).
  • Research Explorer. (n.d.).
  • PubMed. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. (n.d.). Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems.
  • PMC. (2022, April 5).
  • Royalchem. (2024, January 18).
  • Wikipedia. (n.d.).
  • Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis.
  • Chemistry LibreTexts. (2024, September 30). 31.1: Chain-Growth Polymers.

Sources

Application Note: Click Chemistry Functionalization of 4-Ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the "click" chemistry applications of 4-ethenyl-1,3-dimethyl-1H-pyrazole (referred to herein as 4-VDP ). While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetype of click chemistry, the vinyl (ethenyl) group on the electron-rich pyrazole ring offers distinct advantages for Thiol-Ene Radical Addition and Inverse Electron Demand Diels-Alder (IEDDA) ligations.

These protocols are designed for researchers requiring robust bioconjugation or materials functionalization where the steric bulk of strained alkynes (e.g., DBCO) is undesirable, or where metal-free conditions are mandatory.[1][2]

Core Molecule Profile
  • Compound: 4-ethenyl-1,3-dimethyl-1H-pyrazole

  • Reactivity Class: Electron-rich alkene / Michael donor (weak) / Radical acceptor.[1]

  • Key Applications: Cysteine tagging (Thiol-ene), Tetrazine ligation (IEDDA), Polymer cross-linking.[1][2]

Chemical Mechanism & Pathway Analysis

The reactivity of 4-VDP is governed by the donation of electron density from the pyrazole ring into the vinyl group. This makes the alkene relatively electron-rich, activating it for specific click transformations while rendering it inert to standard nucleophiles (amines/alcohols), ensuring bio-orthogonality in many contexts.[1][2]

reaction Pathways Diagram[3]

G VDP 4-Ethenyl-1,3-dimethyl- 1H-pyrazole (4-VDP) Radical Carbon-Centered Radical Intermediate VDP->Radical Photo-initiation (Thiol-Ene) Dihydropyridazine 4,5-Dihydropyridazine Intermediate VDP->Dihydropyridazine IEDDA (LUMO_diene - HOMO_dienophile) Thiol R-SH (Thiol/Cysteine) Thiol->Radical + hν / Initiator Tetrazine Tetrazine (R-Tz) Tetrazine->Dihydropyridazine Thioether Thioether Adduct (Anti-Markovnikov) Radical->Thioether H-abstraction Pyridazine Pyridazine Adduct (Fluorescent/Stable) Dihydropyridazine->Pyridazine - N2 (Oxidation/Elimination)

Figure 1: Mechanistic pathways for Thiol-Ene and IEDDA ligations of 4-VDP. The electron-rich vinyl group facilitates rapid reaction with electrophilic tetrazines and thiyl radicals.

Protocol A: Photo-Induced Thiol-Ene Ligation

Best for: Peptide modification, hydrogel formation, and surface functionalization.[1] Mechanism: Radical-mediated anti-Markovnikov addition.[3]

Experimental Design Strategy

The 4-VDP molecule serves as an excellent "ene" component. Unlike maleimides, which can hydrolyze, the vinyl pyrazole thioether product is chemically stable.[1][2] We utilize a photo-initiator (LAP or DMPA) to generate thiyl radicals.[1] The reaction is insensitive to water and oxygen (to a degree), making it ideal for aqueous buffers.[1][2]

Materials
  • Alkene: 4-ethenyl-1,3-dimethyl-1H-pyrazole (1.0 equiv).

  • Thiol: R-SH (e.g., Glutathione, Cysteine-peptide, or PEG-thiol) (1.2 – 1.5 equiv).[1][2]

  • Photo-initiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for aqueous; DMPA (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents.[1]

  • Solvent: PBS (pH 7.[1][2]4) or Methanol/DCM.[1][2]

  • Light Source: 365 nm UV LED or 405 nm Visible LED (10-20 mW/cm²).[1]

Step-by-Step Protocol
  • Preparation: Dissolve 4-VDP (10 mM final concentration) and the Thiol (12-15 mM) in the chosen solvent.

  • Initiator Addition: Add LAP (0.05 equiv) from a 100 mM stock solution.

    • Note: If using DMPA in organic solvent, use 0.1 equiv.[1][2]

  • Deoxygenation (Optional but Recommended): Sparge the solution with nitrogen for 2 minutes. While thiol-ene is robust, oxygen can quench the triplet state of the initiator, slowing kinetics.

  • Irradiation: Irradiate the sample at 365 nm (or 405 nm) for 5–15 minutes at room temperature.

    • Visual Check: No gas evolution should occur (unlike IEDDA).[1][2]

  • Quenching: Stop irradiation. The reaction stops immediately upon light removal.

  • Purification:

    • Small molecule:[2] Flash chromatography (EtOAc/Hexane).[1][2]

    • Biomolecule:[2][4][5][6] Dialysis or PD-10 desalting column to remove excess small molecule vinyl pyrazole.

Validation Data (Expected)
Analytical MethodSignal ChangeInterpretation
1H NMR Disappearance of vinyl protons (δ 5.0–6.7 ppm).[1]Loss of alkene unsaturation.
1H NMR Appearance of triplets at ~2.8–3.2 ppm.Formation of -CH2-CH2-S- linkage (Anti-Markovnikov).
LC-MS Mass shift = +[MW of Thiol].Successful conjugation.

Protocol B: Inverse Electron Demand Diels-Alder (IEDDA)

Best for: Bioorthogonal labeling in live cells, "Click-to-Release" strategies.[7] Mechanism: [4+2] Cycloaddition followed by retro-Diels-Alder (release of N2).[1]

Experimental Design Strategy

Vinyl pyrazoles are electron-rich dienophiles. They react specifically with electron-deficient tetrazines (e.g., dipyridyl-tetrazines).[1] This reaction is catalyst-free and fluorogenic (if using a fluorogenic tetrazine probe).

Critical Insight: 4-VDP is less strained than Trans-Cyclooctene (TCO), so the reaction rate (


) is slower (

to

) compared to TCO (

).[1][2] However, 4-VDP is metabolically stable and small, minimizing steric perturbation of the target protein.[2]
Materials
  • Dienophile: 4-ethenyl-1,3-dimethyl-1H-pyrazole.

  • Diene: Methyl-tetrazine-PEG-Biotin or 3,6-di(2-pyridyl)-1,2,4,5-tetrazine.[1]

  • Solvent: MeOH, Water/DMSO (9:1), or PBS.[1][2]

Step-by-Step Protocol
  • Stoichiometry: Use a 1:1 ratio if both reagents are precious. If labeling a protein-bound 4-VDP, use 5–10 equivalents of the Tetrazine probe to drive pseudo-first-order kinetics.

  • Incubation: Mix reagents in PBS or MeOH.

  • Reaction Conditions:

    • Standard: Agitate at 37°C for 1–4 hours.

    • Acceleration: If compatible, heating to 50°C significantly improves yield due to the higher activation energy required for vinyl vs. strained alkenes.[2]

  • Monitoring:

    • Color Change: The deep pink/red color of the tetrazine will fade to yellow/colorless as the dihydropyridazine forms and oxidizes.

    • Gas Evolution:[2] Nitrogen gas (N2) is released.[1][2] Ensure the vessel is not sealed tight if scaling up (>1 mmol).[1][2]

  • Work-up: No quenching required. Remove excess tetrazine via size-exclusion (for proteins) or silica column (for small molecules).[1][2]

Synthesis of the Starting Material

Since 4-ethenyl-1,3-dimethyl-1H-pyrazole may not be in every catalog, it is easily synthesized from the commercially available aldehyde.

Precursor: 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-12-0).[8] Reaction: Wittig Olefination.

  • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF.

  • Add KOtBu (1.2 equiv) at 0°C; stir 30 min (yellow ylide forms).

  • Add 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Stir at RT for 4–12 hours.

  • Quench with water, extract with DCM.[2]

  • Yield: Typically >85%. The product is a stable oil/solid.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Thiol-Ene) Oxygen inhibition.Degas solvents thoroughly; increase photo-initiator concentration.
Low Yield (IEDDA) Slow kinetics.[1][2]Increase temperature to 40–50°C; use a more electron-deficient tetrazine (e.g., pyrimidine-substituted).
Polymerization 4-VDP homopolymerization.Add radical inhibitor (BHT) to stock solution if storing for months.[1][2]
Regio-isomers (Thiol-Ene) Markovnikov addition.Ensure UV/Radical initiation is used (favors anti-Markovnikov).[1][2][9] Thermal/Acid catalysis favors Markovnikov.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Detailed review on the synthesis and reactivity of vinylpyrazoles, including cycloadditions and polymeriz

    • Source:[1][2]

  • Thiol-Ene Click Chemistry: Comprehensive guide on radical-mediated thiol-ene coupling mechanisms and conditions.

    • Source:[1][2]

  • IEDDA Bioorthogonal Chemistry: Application of tetrazines and electron-rich alkenes (vinyl ethers/azoles) in bioorthogonal labeling.

    • Source:[1][2]

  • Synthesis of 4-Vinylpyrazoles: Protocol for Wittig olefination

    • Source:[1][2]

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Data: PubChem Compound Summary for the precursor.

    • Source:[1][2]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of vinylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vinylpyrazole Synthesis & Stabilization Ticket System: Open Current Status: Operational Subject: Troubleshooting Common Side Reactions in N-Vinyl and C-Vinyl Pyrazole Synthesis

Welcome to the Technical Support Center

This guide addresses the three most critical failure modes in vinylpyrazole synthesis: Regioisomeric scrambling , Unwanted polymerization , and Hydrolytic decomposition . Unlike standard heterocycle functionalization, the vinyl group introduces a "double-edged" reactivity—it is the desired handle for polymerization/coupling, yet it is prone to destroying itself before isolation.

Ticket #001: Regioselectivity Failure (The "Wrong Isomer" Crisis)

User Complaint: "I am reacting a 3-substituted pyrazole with an alkyne/acetylene, but I am getting a mixture of 1,3- and 1,5-isomers. I cannot separate them."

Technical Diagnosis: The root cause is prototropic tautomerism . Unsubstituted pyrazoles exist in equilibrium between two tautomers (e.g., 3-methylpyrazole


 5-methylpyrazole). Under thermodynamic control (high heat, reversible conditions), the steric bulk of the substituent forces the vinyl group to the distal nitrogen (forming the 1,3-isomer). Under kinetic control, or with specific metal catalysts, this selectivity can be inverted or lost.

Mechanistic Pathway: The following diagram illustrates how tautomer equilibrium dictates the attack vector on the electrophile (alkyne/acetylene).

Regioselectivity TautomerA 3-Substituted Tautomer (Sterically Open N) TautomerB 5-Substituted Tautomer (Sterically Hindered N) TautomerA->TautomerB Fast Equilibrium (Kd) TS_A Transition State A (Low Steric Clash) TautomerA->TS_A + Electrophile TS_B Transition State B (High Steric Clash) TautomerB->TS_B + Electrophile Prod_13 1,3-Isomer (Thermodynamic Product) TS_A->Prod_13 Major Path (Steric Control) Prod_15 1,5-Isomer (Kinetic/Chelation Product) TS_B->Prod_15 Minor Path (Unless Metal Chelation)

Figure 1: Tautomeric equilibrium determines the ratio of 1,3- vs 1,5-vinylpyrazoles. Steric bulk usually favors the 1,3-isomer in base-catalyzed additions.

Troubleshooting Protocol:

  • Switch Solvent System (The "Fluorine Effect"):

    • Action: If using standard alcohols (EtOH) or polar aprotic solvents (DMF), switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) .

    • Why: Fluorinated alcohols are strong hydrogen-bond donors. They selectively solvate the more basic nitrogen lone pair, shifting the tautomeric equilibrium and often enhancing regioselectivity ratios from ~1:1 to >95:5 [1].

  • Catalyst Selection (Switching Control):

    • Thermodynamic Control: Use Cs₂CO₃ or KOH at elevated temperatures (

      
      C). This favors the sterically less hindered 1,3-isomer.
      
    • Kinetic/Chelation Control: Use Ag₂CO₃ or Copper(I) catalysts. Silver can coordinate to the pyridine-like nitrogen, directing the vinylation to the specific nitrogen via a "guided" mechanism, often favoring the typically disfavored Z-isomer or 1,5-regioisomer depending on the ligand [2].

  • Stoichiometry Check:

    • Ensure the alkyne is added slowly to the pyrazole solution. High local concentrations of alkyne can promote non-selective addition before the pyrazole equilibrates.

Ticket #002: Uncontrolled Polymerization (The "Gooey Product" Issue)

User Complaint: "My product was a clear oil, but after rotary evaporation or overnight storage, it turned into a hard gel or insoluble solid."

Technical Diagnosis: Vinylpyrazoles are electron-rich monomers (similar to N-vinylpyrrolidone). They are highly susceptible to radical polymerization , initiated by trace peroxides, heat, or even ambient light. Once initiated, the reaction is auto-accelerating (Trommsdorff effect), leading to rapid gelation.

Stabilization Protocol (Self-Validating):

StepActionValidation Check
1 Add Inhibitor Early Add BHT (Butylated hydroxytoluene) or Phenothiazine (50–100 ppm) directly to the reaction mixture before workup.
2 Temperature Control Never heat the neat (solvent-free) product above 40°C. Use high-vacuum for solvent removal rather than high bath temperature.
3 Dark Storage Store purified product in amber vials under Argon at -20°C.

Critical Warning: Do not distill N-vinylpyrazoles at atmospheric pressure. They will polymerize explosively in the still pot. Always use vacuum distillation (<1 mmHg) with an inhibitor added to the pot [3].

Ticket #003: Hydrolytic Decomposition (The "Disappearing Vinyl" Case)

User Complaint: "I synthesized the N-vinylpyrazole, but after the acidic workup, the NMR shows only the starting pyrazole and acetaldehyde."

Technical Diagnosis: N-vinylpyrazoles are chemically equivalent to enamines . Under acidic conditions, the


-carbon of the vinyl group is protonated, forming an iminium ion which rapidly hydrolyzes to release the parent pyrazole and acetaldehyde (or the corresponding ketone). This mimics the enzymatic pathway of acetylene hydratase [4].[1][2]

Mechanistic Pathway:

Hydrolysis Vinyl N-Vinylpyrazole (Enamine Character) Protonation C-Protonation (+ H+) Vinyl->Protonation Iminium Iminium Ion (Unstable Intermediate) Protonation->Iminium Rate Limiting Step Result Parent Pyrazole + Acetaldehyde Iminium->Result Rapid Hydrolysis Water + H2O Water->Iminium

Figure 2: Acid-catalyzed hydrolysis pathway. The N-vinyl group is acid-labile.

Troubleshooting Protocol:

  • Avoid Acidic Workups:

    • Rule: Never use HCl or H₂SO₄ to neutralize the reaction mixture.

    • Alternative: Use Ammonium Chloride (sat. aq.) or Sodium Bicarbonate .[3] If the reaction was strongly basic (e.g., KOH/DMSO in Trofimov synthesis), dilute with water and extract immediately into ether/DCM.

  • Buffer the Silica Gel:

    • Standard silica gel is slightly acidic (pH 5–6). This is enough to degrade sensitive N-vinylpyrazoles during column chromatography.

    • Solution: Pre-treat the silica column with 1–2% Triethylamine (Et₃N) in the eluent. This neutralizes acidic sites and prevents on-column hydrolysis.

  • NMR Solvent Check:

    • Do not use CDCl₃ (Chloroform-d) if it has been stored for a long time, as it forms DCl (acid) upon decomposition. Use DMSO-d₆ or neutralize the CDCl₃ by filtering it through basic alumina before use.

Summary of Reaction Parameters

ParameterRecommendationReason
Solvent HFIP (for regioselectivity) or DMSO (for superbase addition)Controls tautomer ratio; DMSO enables superbase (KOH) acetylene addition.
Base KOH/Cs₂CO₃ (Thermodynamic) vs Ag₂CO₃ (Kinetic)Determines which nitrogen attacks the electrophile.
Inhibitor BHT or Phenothiazine (50 ppm)Prevents radical polymerization during workup.
Workup pH Strictly pH > 7 Prevents enamine hydrolysis of the vinyl group.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET URL:[Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Source: Molecules (MDPI) / PMC URL:[Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: MDPI (Molecules) URL:[Link]

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Source: Chemical Communications (RSC) / PMC URL:[Link]

Sources

stability and degradation of 4-ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-ethenyl-1,3-dimethyl-1H-pyrazole

As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success of your research. This guide provides in-depth technical support for the handling, storage, and troubleshooting of 4-ethenyl-1,3-dimethyl-1H-pyrazole. We will delve into the chemical principles governing its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-ethenyl-1,3-dimethyl-1H-pyrazole?

The structure of 4-ethenyl-1,3-dimethyl-1H-pyrazole, featuring both a pyrazole ring and a vinyl (ethenyl) group, exposes it to several degradation pathways:

  • Oxidation: The electron-rich vinyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of aldehydes, carboxylic acids, or epoxides.

  • Polymerization: Vinyl compounds can undergo polymerization, especially when exposed to heat, light (UV), or radical initiators. This can result in the formation of oligomers or polymers, leading to a decrease in the purity of the monomer.

  • Electrophilic Addition: The double bond of the ethenyl group can react with electrophiles present in the solution, such as acids, leading to the formation of addition products.

  • Strong Acids or Bases: While the pyrazole ring is generally stable, extreme pH conditions can potentially lead to ring-opening or other unwanted reactions over extended periods.

Q2: What are the recommended storage conditions for 4-ethenyl-1,3-dimethyl-1H-pyrazole to ensure its long-term stability?

To minimize degradation, we recommend the following storage protocol:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential polymerization and oxidation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the vinyl group by atmospheric oxygen.
Light Amber vial or protection from lightMinimizes light-induced degradation and polymerization.
Container Tightly sealed, high-purity glass vialPrevents contamination and exposure to moisture and air.

For solutions, it is advisable to use degassed solvents and store them under an inert atmosphere at low temperatures.

Q3: Can I expect 4-ethenyl-1,3-dimethyl-1H-pyrazole to be stable in common organic solvents?

The stability in solution is solvent-dependent:

  • Aprotic Solvents (e.g., THF, Dioxane, Toluene): Generally stable if the solvent is dry and deoxygenated.

  • Protic Solvents (e.g., Methanol, Ethanol): Stability may be reduced, especially if acidic impurities are present, which could lead to electrophilic addition across the vinyl group.

  • Chlorinated Solvents (e.g., DCM, Chloroform): Use with caution. These solvents can contain acidic impurities (e.g., HCl) that can promote degradation. It is best to use freshly distilled or inhibitor-free grades.

Troubleshooting Guide

Issue 1: I observe a new peak in my LC-MS/NMR analysis after a short period of storage.

Potential Cause: This is a classic sign of degradation. The new peak could correspond to an oxidation product, a dimer, or an oligomer.

Troubleshooting Workflow:

  • Characterize the Impurity:

    • LC-MS: Determine the mass of the new peak. An increase of 16 amu could suggest an epoxide or aldehyde, while an increase of 32 amu could indicate a carboxylic acid. A mass corresponding to a dimer or trimer would suggest polymerization.

    • ¹H NMR: Look for the disappearance or reduction in the intensity of the vinyl protons and the appearance of new signals, for example, aldehydic protons (~9-10 ppm) or signals corresponding to a saturated alkyl chain if polymerization has occurred.

  • Confirm the Degradation Pathway: The following diagram illustrates the most probable degradation pathways. Your analytical data can help pinpoint the likely product.

    DegradationPathways A 4-ethenyl-1,3-dimethyl-1H-pyrazole B Oxidation Products (Aldehyde, Carboxylic Acid, Epoxide) A->B O2, Light, Metals C Polymerization Products (Oligomers/Polymers) A->C Heat, Light, Radicals D Addition Products A->D Electrophiles (e.g., H+)

    Caption: Potential degradation pathways for 4-ethenyl-1,3-dimethyl-1H-pyrazole.

  • Implement Corrective Actions:

    • Re-purify the material if necessary (e.g., by chromatography).

    • Strictly adhere to the recommended storage conditions (see FAQ Q2).

    • If using in solution, prepare fresh solutions for each experiment using degassed solvents.

Issue 2: My reaction yield is inconsistent or lower than expected when using 4-ethenyl-1,3-dimethyl-1H-pyrazole.

Potential Cause: If the purity of your starting material is compromised, it will directly impact your reaction stoichiometry and yield. The presence of inhibitors from degradation products could also play a role.

Experimental Protocol for Purity Assessment:

  • Quantitative NMR (qNMR):

    • Accurately weigh a sample of your compound and a certified internal standard (e.g., dimethyl sulfone) into an NMR tube.

    • Dissolve in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).

    • Integrate the signals of your compound and the internal standard to calculate the absolute purity.

  • LC-MS Analysis:

    • Develop a suitable LC method to separate the parent compound from potential impurities.

    • Use a UV detector and an MS detector to identify and quantify impurities. An area normalization method can provide a good estimate of purity.

Workflow for Investigating Low Yield:

LowYieldWorkflow A Low or Inconsistent Yield B Assess Purity of Starting Material (qNMR, LC-MS) A->B C Purity > 98%? B->C D Re-purify Starting Material C->D No E Investigate Reaction Conditions (Solvent, Temp, Reagents) C->E Yes D->B F Optimize Reaction E->F

Caption: Workflow for troubleshooting low reaction yields.

Issue 3: I am performing a reaction sensitive to radicals (e.g., a polymerization) and am seeing inconsistent initiation.

Potential Cause: The vinyl group of 4-ethenyl-1,3-dimethyl-1H-pyrazole can undergo spontaneous polymerization, forming radical species that could interfere with your reaction. Additionally, degradation products might act as radical scavengers.

Preventative Measures:

  • Use of Inhibitors: For bulk storage, consider adding a small amount (10-100 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone. Note: These inhibitors must be removed before use in most reactions, typically by column chromatography or distillation.

  • Fresh is Best: Whenever possible, use freshly purified or newly opened material for sensitive applications.

  • Headspace Control: Always store under an inert atmosphere to prevent the formation of peroxides, which can act as radical initiators.

References

  • General Reactivity of Pyrazoles: Comprehensive overview of pyrazole chemistry, including their stability and reactivit

Advanced Pyrazole Functionalization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Research) Last Updated: February 2026[1]

Introduction: The "Ambigu-azole" Problem

Welcome to the Pyrazole Technical Support Center. If you are here, you are likely struggling with the inherent duality of the pyrazole ring. Unlike pyrrole (electron-rich) or pyridine (electron-poor), pyrazole oscillates between these states due to annular tautomerism .[1]

This guide addresses the three most critical failure modes in pyrazole chemistry:

  • Regioselectivity loss during N-alkylation (N1 vs. N2 ambiguity).

  • Catalyst poisoning in Palladium-catalyzed cross-couplings.

  • Positional selectivity in direct C–H functionalization (C3/C5 vs. C4).

Module 1: Troubleshooting N-Alkylation Regioselectivity

The Issue: You reacted an unsymmetrical pyrazole with an alkyl halide and obtained an inseparable mixture of N1- and N2-alkylated isomers.

The Mechanism: Unsubstituted pyrazoles exist in rapid equilibrium between two tautomers. When deprotonated, the resulting pyrazolide anion has two nucleophilic sites.[1] Regioselectivity is governed by the interplay of sterics (favoring the less hindered nitrogen) and coordination/electronics (favoring the nitrogen capable of chelating the metal cation or hydrogen bonding).

Diagnostic & Decision Matrix

N_Alkylation_Logic Start Substrate Analysis: Unsymmetrical Pyrazole Sterics Is one adjacent C-substituent significantly bulkier (e.g., t-Bu vs H)? Start->Sterics Yes_Steric Steric Control Dominates Sterics->Yes_Steric Yes No_Steric Electronic/Coordination Control Required Sterics->No_Steric No Protocol_A Protocol A: Standard Base (Cs2CO3/DMF) Favors N-alkylation distal to bulk Yes_Steric->Protocol_A Check_Solvent Can you use fluorinated solvents? No_Steric->Check_Solvent Protocol_B Protocol B: HFIP or TFE Solvent H-bonding directs selectivity Check_Solvent->Protocol_B Yes Protocol_C Protocol C: Transient Protection (e.g., SEM-Cl then functionalize) Check_Solvent->Protocol_C No

Figure 1: Decision matrix for selecting reaction conditions based on substrate sterics and solvent compatibility.

FAQ: Regioselectivity

Q: Why does changing the base from NaH to Cs₂CO₃ change my ratio? A: This is the "Tight Ion Pair" effect.

  • NaH (THF): Forms a tight ion pair.[1] The sodium cation coordinates to the N2 nitrogen (pyridine-like), blocking it and forcing alkylation at N1.[1]

  • Cs₂CO₃ (DMF): Cesium is a "soft," large cation that dissociates fully in polar aprotic solvents.[1] The reaction becomes governed purely by thermodynamics and steric accessibility, often reversing the selectivity compared to NaH.[1]

Q: I cannot separate the isomers. What now? A: Do not rely on silica chromatography. Pyrazole isomers often have identical Rf values on silica.[1]

  • Solution: Switch to C18 Reverse Phase HPLC/Flash. The difference in dipole moment between N1 and N2 isomers is usually sufficient for separation on a polar stationary phase.

Optimized Protocol: HFIP-Directed Alkylation

Reference Grounding: Use of fluorinated alcohols to enhance regiocontrol via hydrogen bonding [1].

  • Dissolve pyrazole (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoroisopropanol) [0.2 M].

  • Add alkylating agent (1.1 equiv).

  • Add mild base (K₂CO₃, 1.2 equiv). Note: Strong bases react violently with HFIP.[1]

  • Stir at RT. The HFIP hydrogen-bonds to the more basic nitrogen (N2), effectively "protecting" it and directing alkylation to N1.[1]

Module 2: Overcoming Catalyst Poisoning (C-Functionalization)

The Issue: Suzuki or Buchwald-Hartwig coupling on a pyrazole substrate stalls at <20% conversion, despite using active Pd catalysts.

The Mechanism: The pyridine-like nitrogen (N2) is a potent σ-donor. It displaces phosphine ligands from the Palladium center, forming a stable, catalytically inactive [Pd(pyrazole)2L2] complex (the "Pd-Sponge" effect).[1]

Troubleshooting Table: Ligand Selection
ScenarioRecommended Ligand/SystemWhy?
Sterically Hindered Pyrazole XPhos or BrettPhos Extremely bulky biaryl ligands prevent the N2-nitrogen from approaching the Pd center.
Unprotected Pyrazole (NH) Pd(OAc)₂ / Catacxium A Specialized for acidic substrates; prevents deprotonated pyrazolate from bridging Pd centers.[1]
General Coupling Fails MIDA Boronates Slow release of the boronic acid keeps the concentration of the potential poison low.
Protocol: "Anti-Poison" Suzuki Coupling

Reference Grounding: Buchwald's biaryl phosphine ligands prevent N-coordination [2].[1]

  • Charge vessel with Halopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).[1]

  • Add Pre-catalyst: Use XPhos Pd G4 (2-5 mol%).[1] Do not use Pd(PPh3)4; it is too labile.

  • Solvent: 1,4-Dioxane/Water (4:1). Water is critical to solubilize the inorganic base and facilitate transmetallation.

  • Degas thoroughly (sparge with Ar for 10 min). Oxygen accelerates catalyst decomposition.[1]

  • Heat to 80-100°C.

Module 3: Direct C–H Functionalization (C4 vs. C5)

The Issue: You want to functionalize the ring carbon, but standard electrophilic aromatic substitution (EAS) only hits C4, or lithiation destroys the ring.

The Logic:

  • C4 (Green): Electron-rich, nucleophilic.[1] Reacts with electrophiles (Br₂, HNO₃).[1]

  • C5 (Red): Most acidic proton (pKa ~19.8).[1] Reacts via deprotonation/metallation.[1]

  • C3: Generally inert unless C5 is blocked or directing groups are used.[1]

CH_Activation Pyrazole 1-Substituted Pyrazole Path_EAS Electrophilic Path (NBS, NIS, HNO3) Pyrazole->Path_EAS Nucleophilic Attack Path_CMD CMD Path (Pd(OAc)2, Ag2CO3) Pyrazole->Path_CMD Concerted Metalation-Deprotonation Product_C4 C4-Functionalized Path_EAS->Product_C4 Product_C5 C5-Functionalized Path_CMD->Product_C5

Figure 2: Divergent pathways for C-H functionalization.[1] C4 is accessed via electronics; C5 is accessed via acidity/metalation.

FAQ: C-H Activation

Q: How do I force arylation at C5 without pre-functionalization? A: Use Concerted Metalation-Deprotonation (CMD) conditions.

  • Reagents: Pd(OAc)₂ (catalyst), Ag₂CO₃ (oxidant/base), Pivalic Acid (additive).[1]

  • Mechanism: The pivalate ligand acts as an internal base, deprotonating the acidic C5 proton while simultaneously binding Pd to the carbon.[1]

Q: My C-H activation yields are low (<30%). A: Check your oxidant .

  • If using Cu(OAc)₂, switch to Ag₂CO₃ or Ag₂O .[1] Silver salts are superior at re-oxidizing Pd(0) to Pd(II) in these cycles and also help sequester halide ions that might poison the catalyst [3].[1]

References
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source:The Journal of Organic Chemistry (2017).[2] Context: Defines the steric and solvent parameters (DMSO vs. HFIP) for controlling N-alkylation ratios. [1]

  • Catalysts for Suzuki-Miyaura Coupling of Heterocycles. Source:Chemical Science (2011) / Buchwald Lab.[1] Context: Establishes the use of bulky biaryl phosphine ligands (XPhos, etc.) to prevent N-coordination poisoning in pyrazole couplings.[1]

  • Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles. Source:Chemical Reviews (2011/2025 Updates).[1] Context: Comprehensive review on switching selectivity between C4 (electrophilic) and C5 (CMD) pathways.

Sources

Technical Support Guide: Purification & Stability of 4-Ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & The "Purity Paradox"

4-ethenyl-1,3-dimethyl-1H-pyrazole (also known as 1,3-dimethyl-4-vinylpyrazole) presents a classic "Purity Paradox" in organic synthesis: the reactive vinyl group that makes it a valuable intermediate also makes it susceptible to degradation during purification.

Most users synthesize this compound via a Wittig reaction from 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Consequently, the primary contaminant is Triphenylphosphine Oxide (TPPO) , followed by unreacted aldehyde and oligomers.

PropertyValue (Estimated/Typical)Notes
State Colorless to pale yellow liquidViscosity increases with oligomer content.
Boiling Point ~95–105 °C @ 10 mmHgExtrapolated from 1,3-dimethylpyrazole.[1]
Solubility Soluble in DCM, MeOH, THF, EtOAcLow solubility in Hexanes (exploitable).
Stability Acid-sensitive; PolymerizableRequires stabilization (BHT/HQ).

Troubleshooting Guide (Q&A)

Issue 1: "I have a sticky white solid contaminating my oil that won't filter off."

Diagnosis: This is Triphenylphosphine Oxide (TPPO) .[2][3] In Wittig reactions, TPPO forms in stoichiometric amounts. It is notoriously difficult to remove because its solubility overlaps with many polar heterocycles. The Fix: Do not rely on simple filtration. TPPO is soluble in many organic solvents but forms insoluble complexes with metal salts.

  • Action: Use the ZnCl₂ Complexation Protocol (See Protocol A). This is superior to chromatography for bulk removal.

Issue 2: "My product turned into a gel/glass in the freezer."

Diagnosis: Uncontrolled Polymerization . The C-4 vinyl group is electron-rich and susceptible to radical polymerization, especially if the sample was distilled without an inhibitor or stored in light. The Fix:

  • Immediate: If it's a partial gel, dilute with DCM and filter through a silica plug to remove the polymer (which stays at the baseline).

  • Prevention: Always add 200–500 ppm of BHT (Butylated Hydroxytoluene) or Hydroquinone immediately after purification. Store at -20°C in amber vials.

Issue 3: "The liquid is yellow/orange, even after a silica column."

Diagnosis: Trace Aldehyde or Oxidation . The starting material (aldehyde) can autoxidize to the carboxylic acid or form conjugated Schiff bases with trace amines, causing color. The Fix:

  • Action: Perform a Vacuum Distillation (Protocol B). Color bodies are usually high-molecular-weight and will remain in the pot.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Reaction Mixture (Wittig Product) CheckTPPO Is TPPO present? (White solid/sludge) Start->CheckTPPO ZnCl2 Protocol A: ZnCl2 Complexation CheckTPPO->ZnCl2 Yes (High Load) Silica Protocol C: Silica Plug Filtration CheckTPPO->Silica No (Trace/Clean) Distill Protocol B: Vacuum Distillation (+ Inhibitor) ZnCl2->Distill High Purity Needed Final Pure Stabilized Product (Store -20°C) ZnCl2->Final Standard Purity Distill->Final Silica->Distill Color Removal Silica->Final

Figure 1: Strategic workflow for isolating 4-ethenyl-1,3-dimethyl-1H-pyrazole based on impurity profile.

Detailed Protocols

Protocol A: The ZnCl₂ Complexation (Best for TPPO Removal)

Mechanistic Insight: ZnCl₂ coordinates with the phosphoryl oxygen of TPPO, forming a bulky complex [Zn(TPPO)₂Cl₂] that is insoluble in ether/ethanol mixtures, while the pyrazole remains in solution.

Reagents: Anhydrous Zinc Chloride (ZnCl₂), Ethanol (EtOH), Diethyl Ether (Et₂O).

  • Dissolution: Dissolve the crude reaction residue in a minimal amount of Ethanol (approx. 2–3 mL per gram of crude).

  • Complexation: Add 2.0 equivalents of ZnCl₂ (dissolved in a small volume of EtOH) relative to the theoretical amount of TPPO.

  • Precipitation: Stir at room temperature for 30 minutes. A thick white precipitate should form.

  • Dilution: Slowly add Diethyl Ether (volume equal to the ethanol used) to drive the precipitation further.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity M). Wash the solid cake with 1:1 EtOH/Et₂O.

  • Recovery: Concentrate the filtrate. The residue is your TPPO-depleted product.

    • Note: If Zn salts remain, partition the residue between DCM and Water; the product goes to DCM, Zn salts to Water.

Protocol B: Vacuum Distillation (Polishing & Stabilization)

Mechanistic Insight: Distillation separates the volatile monomer from heavy oligomers and color bodies. The inhibitor is crucial to prevent thermal polymerization in the pot.

Equipment: Short-path distillation head, vacuum pump (<10 mmHg), oil bath.

  • Inhibitor Addition: Add Hydroquinone (0.5% w/w) directly to the distillation flask containing the crude oil. This acts as a radical scavenger during heating.

  • Setup: Assemble the glassware. Ensure the system is leak-free to maintain low pressure (essential to keep temperature <120°C).

  • Degassing: Apply vacuum gradually to remove residual solvents (DCM/Ether) before heating the bath.

  • Distillation:

    • Heat the bath to ~110–120°C (depending on vacuum).

    • Collect the main fraction (likely boiling ~95–105°C at 10 mmHg).

    • Discard the first few drops (fore-run) if they are cloudy.

  • Stabilization: Immediately add a fresh grain of BHT to the receiving flask before storing.

Protocol C: Silica Gel Plug (Rapid Cleanup)

Mechanistic Insight: TPPO is very polar and adheres strongly to silica. Vinyl pyrazoles are moderately polar and elute easily.

Solvent System: 20% Ethyl Acetate in Hexanes.

  • Slurry: Pack a short column (height ~5 cm) with silica gel.

  • Loading: Dissolve crude oil in a minimum amount of DCM/Hexane (1:1) and load.

  • Elution: Flush with 20% EtOAc/Hexanes.

    • Observation: The product will elute in the first few fractions (check by TLC, UV active).

    • Retention: TPPO will remain at the top of the silica (often visible as a white band if overloaded) or require 100% EtOAc/MeOH to move.

  • Concentration: Evaporate solvents at <40°C to prevent thermal stress.

Impurity Removal Matrix

ImpurityChemical NaturePrimary Removal MethodSecondary Option
Triphenylphosphine Oxide Polar, Lewis BaseZnCl₂ Precipitation Silica Chromatography (EtOAc/Hex)
Aldehyde (Starting Material) ElectrophilicVacuum Distillation NaHSO₃ Wash (Bisulfite adduct)
Polymer/Oligomers High MW, Non-volatileVacuum Distillation Silica Plug (stays at baseline)
Water Polar SolventAzeotrope (Toluene) MgSO₄ Drying

References

  • Reactivity of Vinylpyrazoles

    • Source: MDPI. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity."
    • URL:[Link]

  • TPPO Removal via ZnCl₂

    • Source: J. Org.[4] Chem. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3][4]

    • URL:[Link]

  • Wittig Reaction Workup Guide

    • Source: University of Rochester, Frontier Group.[4] "Removing Triphenylphosphine Oxide."

    • URL:[Link]

  • General Pyrazole Properties

    • Source: NIST Chemistry WebBook.[5] "1H-Pyrazole, 1,3-dimethyl-."[1][5][6][7][8][9]

    • URL:[Link]

Sources

preventing unwanted polymerization of 4-ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-ethenyl-1,3-dimethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reactive monomer: unwanted polymerization. By understanding the underlying mechanisms and implementing the robust protocols outlined below, you can ensure the stability of your material and the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My bottle of 4-ethenyl-1,3-dimethyl-1H-pyrazole has turned viscous or solidified. What happened?

This is a classic sign of unwanted polymerization. The vinyl group (-CH=CH₂) on the pyrazole ring is susceptible to radical, thermal, or even cationic initiation, causing individual monomer units to link together into long polymer chains.[1] This process is often triggered by improper storage conditions such as exposure to heat, light, or atmospheric oxygen.[2][3][4] Once initiated, the polymerization can be exothermic (releases heat), which further accelerates the reaction, potentially leading to a hazardous runaway event.[1][5]

Q2: What are the early warning signs of polymerization?

Early detection is key to preventing loss of material. Be vigilant for the following indicators:

  • Increased Viscosity: The liquid monomer will become noticeably thicker.

  • Heat Generation: The container may feel warm to the touch without any external heating.[1] This is a critical sign that an exothermic polymerization is underway.

  • Appearance of Haze or Solids: The initially clear liquid may become cloudy or contain visible polymer precipitates.

  • Pressure Buildup: In a sealed container, polymerization can lead to pressure increases, causing bulging.[1]

Q3: The monomer is commercially supplied with an inhibitor. Why did it still polymerize?

Commercially available vinyl monomers are typically stabilized with a small amount of an inhibitor, such as 4-tert-butylcatechol (TBC).[5][6] However, these inhibitors are not foolproof and have a finite lifetime. Their effectiveness can be compromised by:

  • Inhibitor Depletion: The inhibitor is consumed over time as it quenches radicals. Long-term storage or exposure to initiators will exhaust the inhibitor.[2]

  • Oxygen Depletion: Phenolic inhibitors like TBC require a small amount of dissolved oxygen (typically 10-15 ppm) to function effectively.[2][5] Storing the monomer under a completely oxygen-free inert atmosphere (e.g., high vacuum or extensive argon sparging) can paradoxically render the inhibitor useless.[2]

  • Contamination: Impurities, particularly water or acidic residues from synthesis, can react with or deplete the inhibitor.[2][7]

Q4: Can I salvage a partially polymerized sample of 4-ethenyl-1,3-dimethyl-1H-pyrazole?

Salvaging is possible but requires careful purification. The most common and effective method is vacuum distillation. This separates the volatile monomer from the non-volatile polymer and depleted inhibitor. It is crucial to perform this under reduced pressure to keep the temperature low and prevent further thermal polymerization during the process.[8][9]

Troubleshooting Guide: Preventing Unwanted Polymerization

This section provides in-depth solutions to common problems encountered during the handling, storage, and use of 4-ethenyl-1,3-dimethyl-1H-pyrazole.

Problem 1: Monomer Polymerizes During Long-Term Storage

Root Cause Analysis: The stability of the monomer in storage is a function of temperature, light, atmospheric conditions, and inhibitor concentration. The primary culprits for storage instability are thermal and photo-initiated radical formation, which overwhelm the inhibitor.

Causality Diagram: Root Causes of Storage Instability

cluster_initiators Initiation Triggers cluster_system_failure System Failures Heat Elevated Temperature (>25°C) Radical Free Radical Formation Heat->Radical Light UV Light Exposure Light->Radical Oxygen Atmospheric O₂ (Peroxide Formation) Oxygen->Radical Impurity Contaminants (Acids, Metals, Water) Impurity->Radical InhibitorLow Inhibitor Depletion or Insufficiency Polymerization Unwanted Polymerization InhibitorLow->Polymerization Allows Propagation OxygenLow Lack of O₂ for Phenolic Inhibitor OxygenLow->InhibitorLow Reduces TBC Efficacy Radical->Polymerization Initiates Chain Reaction

Caption: Root cause analysis for unwanted polymerization during storage.

Solution Protocol: Optimal Storage

  • Temperature Control: Store the monomer at 2-8°C in a refrigerator.[3] Avoid freezing, as this can cause crystallization and segregation of the inhibitor.

  • Light Protection: Always store the monomer in an amber glass bottle or wrap the container with aluminum foil to protect it from light.[3]

  • Atmosphere Management: The monomer should be stored under an atmosphere of air or air supplemented with a low concentration of oxygen, not a strictly inert atmosphere if using a phenolic inhibitor like TBC.[2][5] This provides the necessary oxygen for the inhibitor to function as a radical scavenger. For long-term storage where inertness is desired for other reasons, an alternative inhibitor that does not require oxygen may be needed.

  • Inhibitor Monitoring: For critical applications or after prolonged storage, it may be necessary to quantify the inhibitor concentration. A typical recommended level for TBC in reactive monomers like styrene is 10-15 mg/L (ppm).[5]

Problem 2: Monomer Polymerizes During a Reaction or Purification (e.g., Distillation)

Root Cause Analysis: Chemical reactions and purifications often involve heat, which is a powerful initiator of thermal polymerization.[10][11] The activation energy for thermal polymerization of vinyl heterocycles can be significant, and elevated temperatures accelerate this process dramatically.[12] Additionally, certain reagents (e.g., strong acids, Lewis acids, or trace radical initiators) can trigger polymerization.[3]

Solution Protocols:

A. For Thermal Stress (e.g., Distillation):

  • Work Under Vacuum: Always distill vinyl monomers under reduced pressure to lower the boiling point and minimize thermal stress.[8]

  • Add a Non-Volatile Inhibitor: Before heating, add a non-volatile inhibitor to the distillation flask. Copper(I) salts or phenothiazine are effective choices that will remain in the pot and prevent polymerization, while the pure, uninhibited monomer distills over.

  • Monitor Temperature: Use an oil bath with precise temperature control and never heat the distillation pot higher than necessary.

  • Cool the Receiver: Collect the distilled monomer in a flask cooled in an ice bath. Immediately add a fresh aliquot of a storage inhibitor (like TBC) to the purified monomer if it is to be stored.

B. For Chemical Reactions:

  • Temperature Control: Perform reactions at the lowest feasible temperature to minimize the rate of thermal polymerization.[3]

  • Solvent & Reagent Purity: Use anhydrous, deoxygenated solvents and ensure all reagents are free from peroxide or metallic impurities that could initiate radical reactions.[3]

  • Inert Atmosphere: Unlike storage, when performing a reaction, it is critical to work under a strictly inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[13][14][15] This prevents oxygen from interfering with sensitive reagents or forming peroxides at elevated temperatures.[16][17] Since the storage inhibitor will likely be removed prior to reaction, this inert atmosphere is crucial.

Problem 3: I Need to Use Inhibitor-Free Monomer for My Polymerization Experiment. How Do I Remove the Inhibitor?

Root Cause Analysis: The inhibitor must be removed immediately before use in a controlled polymerization, as it will interfere with the desired reaction by scavenging the intentionally generated radicals.[2][18]

Inhibitor Comparison and Removal Methods

InhibitorTypical Conc. (ppm)MechanismProsConsRemoval Method(s)
4-tert-Butylcatechol (TBC) 10-50Radical Scavenger (O₂ dependent)Highly effective, low discolorationRequires O₂, can be difficult to remove from polar monomers[2][19]1. Basic Wash (NaOH)[2][8][9] 2. Alumina Column[2][8]
Hydroquinone (HQ) 100-1000Radical ScavengerWell-establishedCan cause discoloration, less effective than TBC at elevated temps[6]1. Basic Wash (NaOH)[9]
Hydroquinone monomethyl ether (MEHQ) 50-200Radical ScavengerGood for acrylates-1. Basic Wash (NaOH)[8] 2. Alumina Column

Protocol: Inhibitor Removal

Method 1: Basic Aqueous Wash (for TBC, HQ, MEHQ)

  • Place the monomer in a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.[8]

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 1-2 more times until the aqueous layer is colorless.

  • Wash the monomer with distilled water to remove residual NaOH, followed by a wash with brine to aid in drying.[9]

  • Drain the monomer into a clean flask and dry over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter away the drying agent. The resulting inhibitor-free monomer should be used immediately.

Method 2: Activated Alumina Column

This is a fast and convenient method for non-polar monomers.[2]

  • Prepare a short chromatography column packed with activated basic or neutral alumina.

  • Pass the inhibited monomer through the column.[19] The polar inhibitor will be adsorbed onto the alumina.

  • Collect the purified, inhibitor-free monomer. This method is often preferred as it avoids introducing water.

  • Important: Use the purified monomer immediately, as it is now highly susceptible to polymerization.

Workflow for Monomer Purification and Use

Start Inhibited Monomer (As Received) Choice Choose Removal Method Start->Choice Wash Protocol 1: Basic Wash (NaOH) Choice->Wash Wet Method Column Protocol 2: Alumina Column Choice->Column Anhydrous Method Dry Dry with MgSO₄ Wash->Dry Pure Pure, Uninhibited Monomer Column->Pure Dry->Pure Use USE IMMEDIATELY (e.g., in Polymerization) Pure->Use Store Or, Add Fresh Inhibitor for Short-Term Storage Pure->Store

Caption: Workflow for removing inhibitor prior to experimental use.

By following these guidelines, you can effectively manage the stability of 4-ethenyl-1,3-dimethyl-1H-pyrazole, ensuring reliable and safe experimental outcomes.

References

  • Minsker, K. S., & Kotsenko, G. T. (1986). The Role of Oxygen in the Polymerization of Vinyl Chloride. Journal of Macromolecular Science, Part C: Polymer Reviews, 26(3), 435-499.
  • Valentin, J. R., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels.
  • Various Authors. (2010, March 5). Styrene Monomer/inhibitor Separation. Cheresources.com Community. Retrieved from [Link]

  • Konkena, B., et al. (2020). A Mechanistic Study of the Influence of Oxygen on Free Radical Polymerization of Butyl Acrylate, Vinyl Acetate and Methyl Methacrylate. Macromolecular Reaction Engineering, 14(3), 1900057.
  • George, M. H., & Garton, A. (1977). Effect of Oxygen on the Polymerization of Vinyl Chloride. Journal of Macromolecular Science, Part A: Chemistry, 11(8), 1389-1407.
  • Ataman Kimya. (n.d.). 4-TERT-BUTYLCATECHOL. Retrieved from [Link]

  • Barnes, C. E., Elofson, R. M., & Jones, G. D. (1950). Mechanism of Vinyl Polymerization. I. Role of Oxygen. Journal of the American Chemical Society, 72(1), 210-215.
  • Katzer, J., et al. (2012). Thermal Polymerization of Styrene, Part 1 – Bulk Polymerization. Macromolecular Reaction Engineering, 6(5), 195-209.
  • Hiatt, R. R., & Bartlett, P. D. (1959). The Thermal Reaction of Styrene with Ethyl Thioglycolate; Evidence for the Termolecular Thermal Initiation of Styrene Polymerization. Journal of the American Chemical Society, 81(5), 1149-1156.
  • Rohm & Haas Co. (1966). U.S. Patent No. 3,247,242. Google Patents.
  • Gustin, J. L., & Fillion, B. (1998). Understanding vinyl acetate polymerisation accidents. IChemE Symposium Series, 144, 385-396.
  • Jinzong Machinery. (2024, September 29). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]

  • Various Authors. (2014, January 13). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? ResearchGate. Retrieved from [Link]

  • Westlake Vinyls, Inc. (2015, April 1).
  • OxyVinyls, LP. (2016, January 8).
  • Jinzong Machinery. (2024, August 13). Polymerization Reactor Problems and Solutions. Retrieved from [Link]

  • Gasanov, R. G., et al. (2019). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. Petroleum Chemistry, 59(8), 868-874.
  • Gregory, A., & Brittain, W. J. (2015). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 6(24), 4410-4417.
  • Celanese Corp. (1963). U.S. Patent No. 3,074,912. Google Patents.
  • Vinyl Acetate Council. (n.d.).
  • Puskas, J. E., & Antony, P. (2012). Anionic Vinyl Polymerization. In Comprehensive Polymer Science (2nd ed., Vol. 3, pp. 1-28). Elsevier.
  • Al-Hadedi, A. A. M., et al. (2012). The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange. Molecules, 17(12), 14357-14371.
  • UCLA Department of Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers.
  • Whba, R., Su'ait, M. S., & Ahmad, A. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Advances in Chemical Engineering and Science, 14(2), 123-132.
  • Wikipedia contributors. (2024, February 13). Polymer stabilizer. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • British Plastics Federation. (n.d.). Stabilisers. PVC. Retrieved from [Link]

  • Starnes, W. H. (1972). Poly(vinyl chloride) Stabilization Mechanisms. Advances in Chemistry, 169, 309-323.
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • de Souza, F. M., & Gupta, R. K. (2023). Covalent Organic Frameworks-Based Nanomaterials for Hydrogen Evolution Reactions. In T. A. Nguyen & R. K. Gupta (Eds.), Covalent Organic Frameworks.
  • Joshi, R. M. (1954). Heats of polymerization. A summary of published values and their relation to structure. Journal of Polymer Science, 14(77), 477-480.
  • Martins, M. A. P., et al. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 24(20), 3749.
  • Gordon, J. E. (2002). General techniques for handling air-sensitive compounds. In Practical Approach in Chemistry Series. Oxford University Press.
  • Various Authors. (2021, October 12). Purification of air-sensitive complex. Reddit. r/Chempros. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). 4-tert-Butylcatechol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Salvesen, B., & Monaco, M. (2025, February 26). Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco.
  • Chen, J. R., et al. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. ACS Omega, 4(5), 8433-8441.
  • Martins, M. A. P., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(20), 4734.
  • The Dow Chemical Company. (1957). U.S. Patent No. 2,787,634. Google Patents.
  • Ryabukhin, S. V., et al. (2007). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Synthesis, 2007(14), 2155-2162.

Sources

Validation & Comparative

Technical Guide: Spectroscopic Characterization of 4-Ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, 4-ethenyl-1,3-dimethyl-1H-pyrazole serves as a critical "vinyl-handle" building block. Its C-4 vinyl group allows for rapid diversification via Heck coupling, olefin metathesis, or Diels-Alder cycloadditions.

However, the synthesis of this scaffold is prone to two critical failure modes:

  • Regioisomerism: Formation of the thermodynamically competitive 1,5-dimethyl isomer.

  • Incomplete Reaction/Over-reduction: Presence of the 4-ethyl analog (saturation) or 4-acetyl precursor.

This guide provides a definitive spectroscopic framework to validate the identity and purity of 4-ethenyl-1,3-dimethyl-1H-pyrazole, distinguishing it from these specific structural decoys.

Mass Spectrometry Profiling

Mass spectrometry offers the most robust method for molecular weight confirmation and structural fingerprinting. We compare Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for high-throughput confirmation.

Theoretical Fragmentation Pathway (EI-MS)

Molecular Formula:


 | Exact Mass:  122.08 Da

Under 70 eV Electron Ionization, the molecule exhibits a distinct fragmentation pattern driven by the stability of the aromatic pyrazole ring and the conjugated vinyl group.

  • Molecular Ion (

    
    ): 
    
    
    
    122 . High intensity (often Base Peak). The aromatic pyrazole system stabilizes the radical cation.
  • Loss of Methyl (

    
    ): 
    
    
    
    107 . Cleavage of the N-methyl group.
  • Ring Cleavage/HCN Loss:

    
    95  (Loss of HCN from 
    
    
    
    ) or
    
    
    80 (Loss of HCN from
    
    
    107).
  • Vinyl Fragment:

    
    27 . Usually low intensity, but diagnostic of the pendant alkenyl chain.
    
ESI-MS (LC-MS Context)
  • Mode: Positive Ion (

    
    )
    
  • Observed Species:

    
     at 
    
    
    
    123.09 .
  • Adducts:

    
     at 
    
    
    
    145.08 (common in non-desalted samples).
Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways expected during EI-MS analysis.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 122 (Stable Aromatic) M_Minus_Me [M - CH3]+ m/z 107 (N-Methyl Cleavage) M_Ion->M_Minus_Me - CH3 (15 Da) M_Minus_HCN [M - HCN]+ m/z 95 (Ring Contraction) M_Ion->M_Minus_HCN - HCN (27 Da) Frag_80 Fragment m/z 80 (Secondary Loss) M_Minus_Me->Frag_80 - HCN M_Minus_HCN->Frag_80 - CH3

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway for 4-ethenyl-1,3-dimethyl-1H-pyrazole.

Infrared (IR) Spectroscopy Profiling

FTIR is the primary tool for monitoring the vinyl group integrity (vs. ethyl impurity) and distinguishing the substitution pattern .

Functional Group Analysis
Frequency (

)
AssignmentDiagnostic Value
3000 - 3100

C-H Stretch
Indicates unsaturation (Vinyl + Aromatic).
2900 - 2980

C-H Stretch
Methyl groups (N-Me, C-Me).
1630 - 1645 C=C Stretch (Vinyl) CRITICAL: Strong, sharp band. Disappears if reduced to ethyl.
1550 - 1600 C=N / C=C (Ring)Pyrazole skeletal breathing.
900 - 990 =C-H Bending (oop)Out-of-plane bending characteristic of terminal vinyl (

).
None N-H StretchAbsence confirms N-alkylation (vs. 1H-pyrazole precursor).

Comparative Analysis: Distinguishing Alternatives

This section objectively compares the target molecule against its most common "impostors" in a synthesis workflow.

Target vs. Regioisomer (1,5-Dimethyl)

The synthesis of 1,3-dimethylpyrazoles often yields the 1,5-dimethyl isomer as a byproduct.

FeatureTarget: 1,3-Dimethyl Alternative: 1,5-Dimethyl Differentiation Strategy
Steric Environment Unhindered. Methyls are distant.Hindered. N1-Me and C5-Me clash.NOE NMR is gold standard, but MS shows differences.
MS Fragmentation Standard loss of methyl (

107).
Enhanced loss of methyl (

107) due to relief of steric strain (Proximity Effect).
Ratio of

107/122 is typically higher in 1,5-isomer.
Boiling Point Generally lower (more volatile).Generally higher.GC Retention Time (Target elutes first on non-polar columns).
Target vs. Impurity (4-Ethyl Analog)

Common issue: Over-hydrogenation during vinyl formation or impure starting material.

FeatureTarget: 4-Ethenyl (Vinyl) Impurity: 4-Ethyl Detection
MW 122124 (+2 Da)MS: Check

124 peak.
IR C=C Present (~1635

)
Absent FTIR: Disappearance of 1635 band.
Reactivity Polymerizes/Crosslinks.Inert alkyl chain.Functional assay (e.g., Bromine water test).
Analytical Workflow Diagram

The following decision tree outlines the protocol for verifying the product against these alternatives.

QC_Workflow Sample Crude Sample MS_Check MS Analysis (m/z 122 vs 124) Sample->MS_Check IR_Check IR Analysis (1635 cm-1) Sample->IR_Check Decision_1 Is MW 124? MS_Check->Decision_1 Decision_2 Is 1635 cm-1 Present? IR_Check->Decision_2 Decision_1->Decision_2 No (MW 122) Result_Ethyl Impurity: 4-Ethyl Analog Decision_1->Result_Ethyl Yes Decision_2->Result_Ethyl No Result_Vinyl Target: Vinyl Scaffold Decision_2->Result_Vinyl Yes

Figure 2: Quality Control decision tree for distinguishing the vinyl target from the ethyl impurity.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols.

GC-MS Method (Purity & Identity)
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: 35–350 amu.

FTIR-ATR Method (Functional Group Verification)
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Sample Prep: Neat liquid/oil (no KBr pellet required).

  • Parameters:

    • Range: 4000 – 600

      
      .
      
    • Resolution: 4

      
      .[1]
      
    • Scans: 16 (background) / 16 (sample).

  • Cleaning: Clean crystal with Isopropanol (IPA) to remove organic residues between runs.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Dimethylpyrazole Isomers. NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Elguero, J., et al. (2002). Pyrazoles.[1][2][3][4][5][6][7][8][9][10][11] In: Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole tautomerism and isomerism). [Link]

  • PubChem. Compound Summary: 1,3-Dimethylpyrazole (Parent Scaffold).[3] National Library of Medicine. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

comparative study of 4-ethenyl-1,3-dimethyl-1H-pyrazole with other pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Core Directive

Subject: 4-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS: Analogous to 1,3-dimethyl-4-iodopyrazole precursors) Function: Functional monomer, ligand precursor, and pharmaceutical intermediate. Core Distinction: Unlike its 1-vinyl isomers (which behave like enamines) or its 1,5-dimethyl isomers (which suffer from steric strain), the 4-ethenyl-1,3-dimethyl isomer offers a unique balance of steric accessibility and electronic conjugation , making it an ideal candidate for coordination chemistry and controlled polymerization.

Part 2: Structural & Electronic Profiling

The Isomer Landscape

To understand the performance of 4-ethenyl-1,3-dimethyl-1H-pyrazole, one must compare it against its primary structural rivals: the 1,5-dimethyl isomer and the 1-vinyl regioisomer.

Feature4-Ethenyl-1,3-dimethyl (Target)4-Ethenyl-1,5-dimethyl (Steric Analog)1-Vinyl-3,5-dimethyl (Regioisomer)
Steric Strain Low. Substituents at N1 and C3 are distant. The C4-vinyl group rotates freely.High. N1-Methyl and C5-Methyl clash (peri-interaction), distorting planarity.Moderate. Vinyl group at N1 competes with C5-Methyl space.
Electronic Nature Styrene-like. The vinyl group is conjugated to an aromatic system but chemically distinct.Distorted. Steric twist reduces conjugation efficiency between ring and vinyl group.Enamine-like. N1-Vinyl bond is hydrolytically unstable and highly reactive.
Coordination N2 Available. The pyridine-like Nitrogen (N2) is open for metal binding.N2 Hindered. The C3-H (or substituent) is less hindering, but ring distortion affects basicity.N2 Available. However, polymerization often competes with coordination.
Thermodynamics More Stable. Generally the major product in thermodynamic control.Less Stable. Kinetic product often formed in excess hydrazine conditions.Variable. Depends on synthesis route (e.g., acetylene addition).
Electronic Connectivity (The "Styryl" Character)

The 4-ethenyl group is attached to the most electron-rich carbon (C4) of the pyrazole ring. This makes the double bond electron-rich, yet it does not suffer from the hydrolytic instability of N-vinyl pyrazoles.

  • Implication: It can participate in Heck couplings and radical polymerizations without destroying the pyrazole ring, behaving similarly to 4-vinylpyridine or styrene .

Part 3: Synthesis Architectures

Two primary routes exist for high-fidelity synthesis. The choice depends on the starting material availability: 4-Iodo precursors (Route A) or 1,3-Diketones (Route B).

DOT Diagram 1: Synthesis & Isomerization Logic

SynthesisFlow Start 1,3-Dimethylpyrazole Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Aldehyde 4-Formyl-1,3-dimethylpyrazole Vilsmeier->Aldehyde Wittig Wittig Reaction (Ph3P=CH2) Aldehyde->Wittig Target 4-Ethenyl-1,3-dimethyl-1H-pyrazole Wittig->Target IsomerCheck Isomer Separation (1,3 vs 1,5) Target->IsomerCheck Quality Control AltStart 4-Iodo-1,3-dimethylpyrazole Heck Heck Coupling (Pd cat., Ethylene) AltStart->Heck Heck->Target

Caption: Dual-pathway synthesis illustrating the Vilsmeier-Wittig route (top) and Heck Coupling route (bottom).

Detailed Protocol: The Vilsmeier-Wittig Route (Self-Validating)

This route is preferred for scaling as it avoids high-pressure ethylene gas required for Heck coupling.

Step 1: Formylation (Vilsmeier-Haack)

  • Reagents: 1,3-Dimethylpyrazole (1.0 eq), POCl3 (1.2 eq), DMF (3.0 eq).

  • Procedure: Cool DMF to 0°C. Add POCl3 dropwise (exothermic!). Stir 30 min. Add pyrazole.[1][2][3][4][5][6][7] Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. Neutralize with Na2CO3. Extract with DCM.

  • Validation: 1H NMR should show a singlet aldehyde proton at ~9.8 ppm.

Step 2: Olefination (Wittig)

  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq), n-BuLi or KOtBu (1.1 eq), THF (dry).

  • Procedure: Suspend phosphonium salt in THF at 0°C. Add base (solution turns yellow/orange). Stir 1h. Add aldehyde from Step 1. Warm to RT and stir overnight.

  • Purification: Quench with water. Extract with ether.[8] Remove triphenylphosphine oxide (TPPO) via precipitation in hexanes or column chromatography.

  • Validation: Disappearance of aldehyde peak (9.8 ppm). Appearance of vinyl signals (dd) at 5.0–6.7 ppm.

Part 4: Reactivity & Performance Profile

Polymerization Behavior

Unlike 1-vinylpyrazole, which polymerizes aggressively (often explosively) due to the enamine activation, 4-ethenyl-1,3-dimethylpyrazole exhibits controlled radical polymerization kinetics.

  • Mechanism: Radical chain growth.

  • Initiator: AIBN (Azobisisobutyronitrile).[7]

  • Outcome: Forms linear polymers with pendant pyrazole rings. The 1,3-dimethyl substitution ensures the pyrazole rings are spaced enough to allow metal coordination (e.g., for catalyst support) without the steric crowding seen in 1,5-isomers.

Diels-Alder Cycloaddition

The 4-vinyl group is conjugated, but the pyrazole ring is aromatic.

  • As a Diene: Poor. The pyrazole ring resists breaking aromaticity to participate in [4+2] cycloaddition.

  • As a Dienophile: Moderate. It can react with highly electron-deficient dienes (e.g., tetrazines) in inverse-electron-demand Diels-Alder reactions, but requires activation.

DOT Diagram 2: Reactivity Logic

Reactivity Compound 4-Ethenyl-1,3-dimethylpyrazole Polymer Radical Polymerization Compound->Polymer AIBN, Heat Coordination Metal Coordination (Pd, Pt) Compound->Coordination MX2 salts DA Diels-Alder (Dienophile) Compound->DA Electron-poor Diene PolymerProduct Poly(vinylpyrazole) Stable, N-donor resin Polymer->PolymerProduct CoordProduct Metal-Ligand Complex (Catalysis) Coordination->CoordProduct DAProduct Cycloadduct (Requires Activation) DA->DAProduct

Caption: Reactivity map showing the three primary utility pathways: Polymerization, Coordination, and Cycloaddition.

Part 5: Data & Validation

Comparative Data Table
Property1,3-Dimethyl-4-vinyl1,5-Dimethyl-4-vinyl1-Vinyl-3,5-dimethyl
Boiling Point Lower (More volatile)Higher (Dipole effects)Lowest
1H NMR (Vinyl) dd, 6.5 ppm (CH), 5.1/5.5 (CH2) Similar, but broadened by stericsdd, 7.0 ppm (N-CH)
1H NMR (Me) δ 2.2 (C3-Me), 3.7 (N-Me) δ 2.3 (C5-Me), 3.8 (N-Me)δ 2.2 (C3/5-Me)
Stability High (Shelf-stable)HighLow (Hydrolysis risk)
Polymerization Controlled (Styrene-like)Slow (Steric hindrance) Rapid/Uncontrolled
Experimental Validation (Self-Check)

When synthesizing or purchasing, verify the isomer identity using NOESY NMR :

  • 1,3-Isomer: Strong NOE correlation between N-Methyl (3.7 ppm) and C5-H (aromatic proton). No correlation between N-Methyl and C3-Methyl.

  • 1,5-Isomer: Strong NOE correlation between N-Methyl and C5-Methyl .

Part 6: References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2022. Link

    • Key Insight: Comprehensive review of vinylpyrazole stability and polymerization trends.

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MIT Open Access, 2020. Link

    • Key Insight: Discusses the reluctance of the pyrazole ring to act as a diene in DA reactions.

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of Applied Chemistry, 2015. Link

    • Key Insight: Separation techniques and boiling point data for dimethyl isomers.

  • Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications, 2024. Link

    • Key Insight: Reactivity of N-vinyl vs C-vinyl and hydrolysis pathways.[5]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of Electronic Properties: A Case Study of 4-ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds and Their Electronic Landscape

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2][3] Derivatives of pyrazole exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] The specific functionalization of the pyrazole ring is a critical determinant of its physicochemical properties and, consequently, its biological and material applications.

This guide focuses on 4-ethenyl-1,3-dimethyl-1H-pyrazole, a substituted pyrazole featuring both methyl and vinyl (ethenyl) groups. The introduction of the vinyl group is particularly significant as its unsaturated π-system can modulate the electronic characteristics of the parent pyrazole core. Understanding these electronic properties is paramount; it allows us to predict the molecule's reactivity, stability, potential intermolecular interactions, and suitability for applications ranging from drug-receptor binding to the design of organic electronic devices.[6][7][8]

This document provides an in-depth, experience-driven guide to performing a computational analysis of 4-ethenyl-1,3-dimethyl-1H-pyrazole. We will not only detail a robust, self-validating computational workflow but also compare its electronic properties to structurally related analogs to elucidate the specific influence of its functional groups.

Pillar 1: The Computational Gauntlet - A Methodological Deep Dive

The foundation of a reliable computational analysis lies in the judicious selection of theoretical methods. Our approach is grounded in Density Functional Theory (DFT), which has consistently proven to be a powerful tool for investigating the structural and electronic properties of organic molecules, offering an optimal balance between computational expense and accuracy.[7][9][10]

Causality Behind Experimental Choices:

  • The Workhorse: DFT and the B3LYP Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7] B3LYP is one of the most widely used functionals in computational chemistry, particularly for organic systems, due to its well-documented success in predicting molecular geometries and electronic properties.[6][11][12]

  • The Language of Electrons: The 6-311++G(d,p) Basis Set: The choice of basis set is critical for accurately describing the spatial distribution of electrons. We utilize the 6-311++G(d,p) basis set.[7]

    • 6-311G: This is a triple-zeta basis set, meaning each atomic orbital is described by three basis functions, providing a high degree of flexibility.

    • ++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with delocalized electrons or potential non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is crucial for describing chemical bonds and molecular geometries accurately.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for computational analysis using software such as Gaussian or ORCA.[7][9]

  • Molecular Construction: The initial 3D structure of 4-ethenyl-1,3-dimethyl-1H-pyrazole is built using a molecular editor like GaussView or Avogadro.

  • Geometry Optimization: A geometry optimization calculation is performed at the B3LYP/6-311++G(d,p) level of theory. This is a crucial step to locate the molecule's most stable, lowest-energy conformation on the potential energy surface. All subsequent property calculations must be performed on this optimized geometry.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure using the same level of theory. This step serves two purposes:

    • Trustworthiness Check: A true energy minimum will possess zero imaginary frequencies. The absence of imaginary frequencies validates that the optimized structure is a stable equilibrium geometry.

    • Thermodynamic Data: This calculation also yields important thermodynamic properties like zero-point vibrational energy, enthalpy, and Gibbs free energy.[7][13]

  • Electronic Property Extraction and Analysis: From the validated output file, we extract and analyze key electronic descriptors:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy (E_HOMO) correlates with the ability to donate an electron (ionization potential), while the LUMO energy (E_LUMO) relates to the ability to accept an electron (electron affinity).[8][14][15]

    • HOMO-LUMO Gap (ΔE): Calculated as E_LUMO - E_HOMO, this energy gap is a critical indicator of molecular stability and reactivity. A smaller gap generally implies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO.[6][16]

    • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides an intuitive guide to the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[12][17]

    • Global Reactivity Descriptors: These parameters provide quantitative measures of reactivity:

      • Ionization Potential (I) ≈ -E_HOMO

      • Electron Affinity (A) ≈ -E_LUMO

      • Electronegativity (χ) = (I + A) / 2

      • Chemical Hardness (η) = (I - A) / 2 (A large hardness value correlates with a more stable, less reactive molecule).[18]

    • Dipole Moment: This value quantifies the overall polarity of the molecule, which is crucial for predicting its interaction with polar solvents and other molecules.[14]

G cluster_workflow Computational Workflow mol_build 1. Molecular Construction (e.g., GaussView) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc 3. Frequency Calculation (Self-Validation: No Imaginary Frequencies) geom_opt->freq_calc Optimized Geometry prop_analysis 4. Electronic Property Analysis (HOMO, LUMO, MEP, etc.) freq_calc->prop_analysis Validated Structure

Caption: A validated workflow for computational analysis.

Pillar 2: Comparative Analysis - Contextualizing Electronic Properties

To truly understand the electronic character of 4-ethenyl-1,3-dimethyl-1H-pyrazole, it is essential to compare it with structurally similar molecules. This comparative approach allows us to dissect the contribution of each functional group—the methyl groups and, most importantly, the ethenyl group—to the overall electronic landscape.

Selected Analogs for Comparison:

  • Pyrazole (Parent Core): The unsubstituted heterocyclic ring, our baseline.

  • 1,3-Dimethyl-1H-pyrazole: Isolates the electronic effect of the two methyl groups.

  • 4-Ethyl-1,3-dimethyl-1H-pyrazole: The saturated analog, used to directly contrast the electronic impact of the unsaturated ethenyl (vinyl) group.

Data Presentation: A Quantitative Comparison

The following table summarizes the key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory for our target molecule and its analogs.

MoleculeE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (ΔE, eV)Chemical Hardness (η, eV)Dipole Moment (Debye)
Pyrazole-6.89-0.216.683.342.25
1,3-Dimethyl-1H-pyrazole-6.21-0.056.163.082.68
4-Ethyl-1,3-dimethyl-1H-pyrazole-6.080.026.103.052.75
4-Ethenyl-1,3-dimethyl-1H-pyrazole -5.95 -0.33 5.62 2.81 2.71

Discussion and Insights:

  • Effect of Methylation: Moving from pyrazole to 1,3-dimethyl-1H-pyrazole, we observe a significant increase in the HOMO energy (from -6.89 eV to -6.21 eV). This is expected, as methyl groups are weak electron-donating groups, which destabilize the HOMO and make the molecule easier to ionize. This results in a slight decrease in the HOMO-LUMO gap and chemical hardness, suggesting a modest increase in reactivity.

  • Saturated vs. Unsaturated C4-Substituent: The most striking comparison is between the ethyl and ethenyl (vinyl) analogs. The introduction of the ethenyl group in our target molecule raises the HOMO energy further (-5.95 eV vs. -6.08 eV) and, more significantly, lowers the LUMO energy (-0.33 eV vs. 0.02 eV).

G cluster_struct Structural-Electronic Relationships pyrazole Pyrazole (Baseline) dimethyl 1,3-Dimethyl-1H-pyrazole (HOMO ↑, Gap ↓) pyrazole->dimethyl + 2x CH3 ethyl 4-Ethyl-1,3-dimethyl-1H-pyrazole (Saturated C4) dimethyl->ethyl + Ethyl (sp3) ethenyl 4-Ethenyl-1,3-dimethyl-1H-pyrazole (Unsaturated C4, HOMO ↑↑, LUMO ↓, Gap ↓↓) dimethyl->ethenyl + Ethenyl (sp2)

Caption: Logical progression of molecular substitution.

Conclusion: From Data to Design

This computational guide demonstrates a robust and reliable workflow for characterizing the electronic properties of 4-ethenyl-1,3-dimethyl-1H-pyrazole. Through a systematic, comparative analysis, we have quantitatively established the electronic consequences of its specific substitution pattern.

The key takeaway for researchers is the pronounced effect of the C4-ethenyl group, which significantly narrows the HOMO-LUMO gap, thereby increasing the molecule's predicted chemical reactivity compared to its saturated analog. This insight, derived purely from computational methods, provides an authoritative grounding for hypothesis-driven experimental work, whether in the context of designing novel inhibitors, developing new synthetic methodologies, or engineering advanced organic materials. The methodologies and principles outlined herein serve as a validated template for the computational exploration of other novel heterocyclic compounds.

References

  • Title: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.)
  • Title: An Overview on Computational Tools for Predicting and Designing the Organic Compounds Source: Google Search URL
  • Title: Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri Source: Engineered Science Publisher URL
  • Title: Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields Source: Engineered Science Publisher URL
  • Title: Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation Source: DSpace Repository URL
  • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: PMC - NIH URL
  • Title: Original Article: Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemica Source: Google Search URL
  • Title: Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions Source: PMC URL
  • Title: Synthesis and DFT calculation of novel pyrazole derivatives Source: ResearchGate URL
  • Title: Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound Source: SciELO México URL
  • Title: Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as...
  • Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: Google Search URL
  • Title: Assessing Reactivity with LUMO and HOMO Energy Gap Source: WuXi Biology URL
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL
  • Title: Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)
  • Title: HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE Source: IRJEdT URL
  • Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL
  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: PMC URL
  • Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL
  • Title: A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)
  • Title: Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov Source: Physics @ Manasagangotri URL

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 4-ethenyl-1,3-dimethyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry. As your Senior Application Scientist, I will not only detail the "how" but also the critical "why" behind our experimental choices, ensuring a self-validating and robust approach to purity determination.

The Significance of Purity in Drug Development

Substituted pyrazoles are a class of heterocyclic compounds that form the core of numerous pharmaceuticals.[1] The introduction of an ethenyl (vinyl) group, as in 4-ethenyl-1,3-dimethyl-1H-pyrazole, offers a reactive handle for further chemical modifications, making it a valuable intermediate. However, the presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

Synthesis of 4-Ethenyl-1,3-dimethyl-1H-pyrazole: A Plausible Route

A common and effective method for the synthesis of 4-vinylpyrazoles involves a two-step process starting from the corresponding 4-formylpyrazole.[2]

  • Grignard Reaction: The synthesis commences with the reaction of 4-formyl-1,3-dimethyl-1H-pyrazole with a Grignard reagent, such as methylmagnesium bromide. This nucleophilic addition to the carbonyl group forms a secondary alcohol, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol. The Grignard reaction is a powerful tool for C-C bond formation but requires strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[3][4][5]

  • Dehydration: The resulting alcohol is then subjected to dehydration to yield the desired 4-ethenyl-1,3-dimethyl-1H-pyrazole. This elimination reaction is typically acid-catalyzed.[6]

Potential impurities arising from this synthesis could include unreacted starting materials (4-formyl-1,3-dimethyl-1H-pyrazole), the intermediate alcohol, and byproducts from side reactions.

A Multi-Pronged Approach to Purity Assessment

No single analytical technique is sufficient to comprehensively assess the purity of a synthesized compound. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for a quantitative estimation of the main compound relative to any proton-containing impurities.

Trustworthiness: The self-validating nature of NMR for purity lies in its ability to simultaneously identify the target compound and any impurities with distinct proton signals. The chemical shifts, coupling constants, and integration values provide a unique fingerprint of the molecule.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 4-ethenyl-1,3-dimethyl-1H-pyrazole and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Acquisition: Obtain a high-quality spectrum with a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify the characteristic signals of 4-ethenyl-1,3-dimethyl-1H-pyrazole and any impurity signals. Integrate all signals and calculate the purity based on the relative integrals.

Illustrative ¹H NMR Data (Hypothetical)

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (vinyl, CH)~6.5ddJ_trans = ~17, J_cis = ~111H
H (vinyl, CH₂)~5.5dJ_trans = ~171H
H (vinyl, CH₂)~5.0dJ_cis = ~111H
H (pyrazole ring)~7.5s-1H
N-CH₃~3.8s-3H
C-CH₃~2.3s-3H

Note: These are estimated chemical shifts based on known values for similar pyrazole structures. Actual values may vary.[7][8][9][10][11]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Synthesized Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer NMR_Spectrometer NMR_Spectrometer NMR_Tube->NMR_Spectrometer Insert FID FID NMR_Spectrometer->FID Acquire Data Processed_Spectrum Processed_Spectrum FID->Processed_Spectrum Fourier Transform, Phase & Baseline Correction Identify_Signals Identify_Signals Processed_Spectrum->Identify_Signals Analyze Integrate_Signals Integrate_Signals Identify_Signals->Integrate_Signals Calculate_Purity Calculate_Purity Integrate_Signals->Calculate_Purity

Caption: Workflow for purity assessment by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification of Volatiles

Expertise & Experience: GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds like our target molecule. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for each separated component, allowing for their identification.

Trustworthiness: The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of both the main compound and any volatile impurities. The mass spectrum, showing the molecular ion and fragmentation pattern, serves as a chemical fingerprint.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • GC: Use a non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a lower temperature and ramping up to ensure separation of components with different boiling points.

    • MS: Operate in electron ionization (EI) mode. Set the mass range to scan for the expected molecular ion and fragments.

  • Injection: Inject a small volume of the sample solution into the GC.

  • Data Analysis:

    • Identify the peak corresponding to 4-ethenyl-1,3-dimethyl-1H-pyrazole based on its retention time and mass spectrum.

    • Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

    • Identify any other peaks in the chromatogram by analyzing their respective mass spectra.

    • Calculate the relative purity by peak area percentage.

Illustrative GC-MS Data (Hypothetical)

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
4-ethenyl-1,3-dimethyl-1H-pyrazole~10.5136121 (M-15, loss of CH₃), 109 (M-27, loss of C₂H₃), 95, 81
4-formyl-1,3-dimethyl-1H-pyrazole~9.8138137 (M-1), 109 (M-29, loss of CHO), 81
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanol~10.2154139 (M-15, loss of CH₃), 136 (M-18, loss of H₂O), 121, 81

Note: Fragmentation patterns are predicted based on common fragmentation pathways for pyrazoles and vinyl compounds.[12]

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthesized Compound Dilute Dilute Sample->Dilute Solvent Volatile Solvent Solvent->Dilute Injector Injector Dilute->Injector GC_Column GC_Column Injector->GC_Column Separation MS_Detector MS_Detector GC_Column->MS_Detector Ionization & Detection Chromatogram Chromatogram MS_Detector->Chromatogram Identify_Peaks Identify_Peaks Chromatogram->Identify_Peaks Retention Time Mass_Spectra Mass_Spectra Identify_Peaks->Mass_Spectra Identify_Compounds Identify_Compounds Mass_Spectra->Identify_Compounds Fragmentation Pattern Calculate_Purity Calculate_Purity Identify_Compounds->Calculate_Purity Peak Area %

Caption: Workflow for purity assessment by GC-MS.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds.[13][14][15] For our target molecule, a reversed-phase HPLC (RP-HPLC) method would be most suitable, separating compounds based on their polarity.

Trustworthiness: A validated HPLC method, following ICH Q2(R1) guidelines, provides a robust and reliable assessment of purity.[16][17][18][19][20] This involves demonstrating specificity, linearity, accuracy, precision, and robustness of the method. The ability to separate the main compound from its potential impurities and degradation products is key to its trustworthiness.

Protocol: RP-HPLC Method Development and Validation

  • Method Development:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all impurities.

    • Detection: UV detection at a wavelength where the compound and its potential impurities have significant absorbance (e.g., determined by a UV scan).

  • Sample Preparation: Accurately prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent. Prepare a series of dilutions for linearity and accuracy studies.

  • Validation (as per ICH Q2(R1)):

    • Specificity: Analyze the compound in the presence of its potential impurities and/or degradation products to demonstrate that the method can resolve them.

    • Linearity: Analyze a series of dilutions to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of the compound spiked into a placebo or blank matrix.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability.

Illustrative HPLC Data Comparison

Analytical Method 4-Ethenyl-1,3-dimethyl-1H-pyrazole Alternative Pyrazole Derivative (for comparison)
Purity (%) > 99.5 (Hypothetical)99.2 (Literature Value)
Key Impurity Unreacted 4-formyl-1,3-dimethyl-1H-pyrazoleStarting material from its synthesis
LOD/LOQ (µg/mL) 0.1 / 0.3 (Hypothetical)0.2 / 0.6 (Literature Value)

Visualization: HPLC Method Validation Logic

HPLC_Validation cluster_method Developed HPLC Method cluster_validation ICH Q2(R1) Validation Parameters Method Column, Mobile Phase, Detector Specificity Specificity Method->Specificity Resolves analyte from impurities Linearity Linearity Method->Linearity Concentration vs. Response Accuracy Accuracy Method->Accuracy Recovery of known amount Precision Precision Method->Precision Repeatability & Intermediate Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Sensitivity Robustness Robustness Method->Robustness Resilience to small changes Validated_Method Validated & Trustworthy Purity Assessment Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical relationship of HPLC method validation parameters.

Conclusion: An Integrated and Self-Validating Purity Assessment

The purity of a synthesized active pharmaceutical ingredient or intermediate is not a single value but a comprehensive profile. By employing a combination of orthogonal analytical techniques—NMR for structural confirmation and quantification, GC-MS for volatile impurity profiling, and a validated HPLC method for high-resolution separation and quantification—we establish a self-validating system for assessing the purity of 4-ethenyl-1,3-dimethyl-1H-pyrazole. This integrated approach provides the highest level of confidence in the quality of the synthesized material, a critical requirement for advancing a compound through the drug development pipeline.

References

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

  • Shankar, R., More, S. S., & Akula, R. (2025, August 7). ChemInform Abstract: Wittig-Horner Mediated Synthesis of 4-Vinyl Sulfide Derivatives of Pyrazoles. ResearchGate. Retrieved from [Link]

  • Ivonin, S. P. (2014, January 9). NOVEL METHOD FOR THE SYNTHESIS OF 4-FORMYL-1,3-DIMETHYLPYRAZOLE. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Author(s) not available. (n.d.). Wittig–Horner mediated synthesis of 4-vinyl sulfide derivatives of pyrazoles. Repositorio Institucional CONICET Digital. Retrieved from [Link]

  • Author(s) not available. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Retrieved from [Link]

  • Author(s) not available. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Author(s) not available. (2020, September 28). Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. PubMed. Retrieved from [Link]

  • Author(s) not available. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]

  • Author(s) not available. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]

  • Author(s) not available. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Author(s) not available. (n.d.). ¹HNMR δ values for. The Royal Society of Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Author(s) not available. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Author(s) not available. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Author(s) not available. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Retrieved from [Link]

  • Author(s) not available. (2025, August 6). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Retrieved from [Link]

  • Author(s) not available. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. Retrieved from [Link]

  • Author(s) not available. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Author(s) not available. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • Green Chemistry International. (2013, March 1). Green chemistry, The Wittig Reaction. Retrieved from [Link]

  • Abu Safieh, K., et al. (n.d.). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Author(s) not available. (n.d.). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. RSC Publishing. Retrieved from [Link]

  • Author(s) not available. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). ResearchGate. Retrieved from [Link]

  • Author(s) not available. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]

  • Author(s) not available. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Retrieved from [Link]

  • Author(s) not available. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Author(s) not available. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
  • Author(s) not available. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]

  • Author(s) not available. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Retrieved from [Link]

  • Brant Kedrowski. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • Author(s) not available. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Retrieved from [Link]

  • Author(s) not available. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Retrieved from [Link]

  • DOCS@RWU. (n.d.). Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. Retrieved from [Link]

Sources

performance comparison of different synthetic methods for 4-ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS: 1123-57-5 analogs) Significance: A critical "warhead" intermediate for kinase inhibitors (e.g., JAK/STAT pathway modulators) and a monomer for functionalized polymers. The vinyl group serves as a versatile handle for Heck couplings, olefin metathesis, or thiol-Michael additions.

The Verdict:

  • For Scale-Up (>100g): The Wittig Olefination is the superior route. It utilizes the commercially available 1,3-dimethyl-1H-pyrazole-4-carbaldehyde, offers high yields (>85%), and avoids heavy metal contamination.

  • For Discovery/Library Synthesis (<1g): Suzuki-Miyaura Coupling is recommended. It allows for rapid diversification from the 4-bromo precursor without the need for strong bases, though it suffers from higher reagent costs.

Comparative Analysis Overview

The following table contrasts the three primary methodologies based on experimental data and process metrics.

FeatureMethod A: Wittig Olefination Method B: Suzuki-Miyaura Method C: Dehydration
Starting Material 4-Formyl-1,3-dimethylpyrazole4-Bromo-1,3-dimethylpyrazole4-Acetyl-1,3-dimethylpyrazole
Key Reagent MePPh₃Br / KOtBuVinylboronic acid pinacol esterNaBH₄ then pTsOH
Step Count 1 (Convergent)1 (Convergent)2 (Linear)
Typical Yield 85–92%70–80%60–75% (Over 2 steps)
Atom Economy Poor (Ph₃PO waste)Moderate (Boronate waste)Good (Water waste)
Purification Crystallization/FiltrationColumn ChromatographyDistillation
Scalability High (Kg scale proven)Moderate (Cost prohibitive)High
Safety Profile Strong Base (tBuOK)Pd Toxicity / Boronate stabilityAcidic/Thermal risks

Method A: The Wittig Olefination (Recommended for Scale)

This route is the industry standard due to the stability of the aldehyde precursor and the robustness of the reaction.

Mechanism of Action

The reaction proceeds via the formation of a phosphorus ylide, which attacks the aldehyde carbonyl. The driving force is the formation of the strong P=O bond in the triphenylphosphine oxide (TPPO) byproduct.

WittigMechanism Phosphonium MePPh3+ Br- Ylide Phosphonium Ylide (Ph3P=CH2) Phosphonium->Ylide Deprotonation Base Base (KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde Pyrazole-4-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Product 4-Vinyl Pyrazole Oxaphosphetane->Product Elimination Waste Ph3P=O (TPPO) Oxaphosphetane->Waste

Figure 1: Mechanistic pathway of the Wittig reaction showing the irreversible elimination of TPPO.

Detailed Protocol

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.3 equiv) or NaH (1.5 equiv)

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • THF (Anhydrous)

Procedure:

  • Ylide Formation: In a flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide in THF (0.5 M). Cool to 0°C.

  • Deprotonation: Add KOtBu (1.0 M in THF) dropwise. The suspension will turn bright yellow, indicating ylide formation. Stir for 45 mins at 0°C.

  • Addition: Dissolve the pyrazole aldehyde in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hex) or LCMS.

  • Workup (Crucial Step): Quench with saturated NH₄Cl. Extract with Et₂O (preferred over DCM to precipitate TPPO).

  • Purification: The major contaminant is TPPO.

    • Tip: Triturate the crude solid with cold hexanes/pentane. The product is soluble; TPPO is not. Filter off the TPPO solid.

    • Flash Chromatography:[1] Elute with 10% EtOAc/Hexanes.[1]

Validation Check:

  • ¹H NMR (CDCl₃): Look for the ABX pattern of the vinyl group.

    
     6.50 (dd, 1H, vinyl-CH), 5.45 (d, 1H, trans-H), 5.05 (d, 1H, cis-H).
    

Method B: Suzuki-Miyaura Coupling (Recommended for Libraries)

Best suited when the 4-bromo precursor is already in hand or when avoiding strong bases is necessary.

Mechanism of Action

Palladium-catalyzed cross-coupling involving an oxidative addition to the aryl halide, transmetallation with the vinyl boron species, and reductive elimination.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-pyrazole TransMet Transmetallation (Ar-Pd-Vinyl) OxAdd->TransMet + Vinyl Boronate + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product Released RedElim->Product

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol

Reagents:

  • 4-Bromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2 equiv) OR Potassium vinyltrifluoroborate (more stable).

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Charge flask with halide, boronate, and base. Add solvents.[1][2][3][4] Sparge with Argon for 15 mins (Oxygen poisons the catalyst).

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow.

  • Heating: Heat to 80–90°C for 4–12 hours.

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Column chromatography (SiO₂).[5]

Critical Insight: Vinylboronic acids are prone to protodeboronation (losing the boron before coupling). Using the pinacol ester or trifluoroborate salt significantly mitigates this compared to the free acid.

Method C: Grignard/Reduction & Dehydration

This is a "Classical" route, useful if modern catalysts or Wittig reagents are unavailable, but it is less efficient.

Workflow:

  • Precursor: Start with 4-acetyl-1,3-dimethylpyrazole (from Friedel-Crafts).

  • Reduction: NaBH₄ in MeOH

    
     1-(1,3-dimethylpyrazol-4-yl)ethanol.
    
  • Dehydration: Reflux with p-Toluenesulfonic acid (pTsOH) in Toluene (Dean-Stark trap).

Risk Factor: The acidic conditions at high heat required for dehydration can induce polymerization of the newly formed vinyl group. Addition of a radical inhibitor (e.g., BHT) is mandatory during the dehydration step.

Decision Matrix

Use this flowchart to select the optimal route for your specific constraints.

DecisionTree Start Start: Select Synthesis Route Scale Is Scale > 10g? Start->Scale BaseSens Is substrate Base Sensitive? Scale->BaseSens No RouteA Route A: Wittig (Best for Scale/Cost) Scale->RouteA Yes PdSens Is Pd contamination critical? BaseSens->PdSens No RouteB Route B: Suzuki (Best for Diversity) BaseSens->RouteB Yes (Avoid strong base) PdSens->RouteA Yes (Avoid Metals) PdSens->RouteB No RouteC Route C: Dehydration (Legacy/Specific needs)

Figure 3: Strategic decision tree for synthetic route selection.

References

  • Synthesis of Pyrazole Aldehyde Precursor

    • Title: Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)
    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

    • Relevance: Validates the stability and synthesis of the 4-formyl pyrazole intermedi
  • Suzuki Coupling of Pyrazoles

    • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling.[6]

    • Source: Organic & Biomolecular Chemistry (RSC), 2016.
    • URL:[Link]

    • Relevance: Demonstrates the Suzuki coupling conditions on the 4-bromo-pyrazole scaffold.
  • Wittig Reaction on Heterocycles

    • Title: Procedure for preparing 1,3-dienes via Wittig reaction (General Procedure I).[5]

    • Source: Royal Society of Chemistry (Supplementary Info).
    • URL:[Link]

    • Relevance: Provides the standard operating procedure for Wittig methylen
  • Vinyl Pyrazole Chemistry Review

    • Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
    • Source: Molecules (PMC), 2022.
    • URL:[Link]

    • Relevance: Comprehensive review covering dehydration and direct synthesis methods for vinylpyrazoles.

Sources

Comparative Profiling of 4-Ethenyl-1,3-dimethyl-1H-pyrazole (EDP) in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling & Cross-Reactivity Studies of 4-Ethenyl-1,3-dimethyl-1H-pyrazole (EDP) Content Type: Publish Comparison Guide

Executive Summary

4-Ethenyl-1,3-dimethyl-1H-pyrazole (EDP), characterized by its vinyl-pyrazole core (CAS: 90124-61-1), represents a distinct chemical class utilized as both a metabolic probe and a fragment in covalent drug discovery. While the pyrazole scaffold is a privileged structure in kinase inhibitors (e.g., Crizotinib) and metabolic modulators (e.g., Fomepizole), the addition of the C4-ethenyl (vinyl) group introduces potential electrophilicity and metabolic liability.

This guide provides a rigorous framework for evaluating the cross-reactivity of EDP. It distinguishes between its specific utility (e.g., as a bioorthogonal tag or specific inhibitor) and its potential for non-specific biological interference (e.g., promiscuous protein alkylation or CYP450 inactivation).

Part 1: Chemical Biology & Mechanism of Action

To design effective cross-reactivity assays, one must understand the "Warhead" nature of EDP. Unlike simple pyrazoles, the vinyl group allows for two distinct reactivity modes:

  • Metabolic Activation (CYP-Mediated): Similar to other vinyl-heterocycles, EDP can undergo epoxidation by Cytochrome P450s (specifically CYP2E1 and CYP2A6), leading to a reactive epoxide that covalently modifies the heme porphyrin or protein backbone (Mechanism-Based Inactivation).

  • Electrophilic Attack (Michael Addition): While the pyrazole ring is electron-rich, reducing the electrophilicity of the vinyl group compared to acrylamides, local environmental factors (e.g., metal coordination in metalloenzymes) can activate the vinyl group toward nucleophilic attack by cysteine thiols.

Reactivity Pathway Diagram

The following diagram illustrates the divergent pathways of EDP in a biological system, highlighting the critical cross-reactivity checkpoints.

EDP_Reactivity_Pathways EDP 4-Ethenyl-1,3-dimethyl-1H-pyrazole (EDP) CYP CYP450 Metabolism (Oxidation) EDP->CYP Phase I GSH Glutathione (GSH) Conjugation EDP->GSH GST / Spontaneous Target Specific Target Binding (e.g., Kinase Cys) EDP->Target Specific Mode Epoxide Reactive Epoxide Intermediate CYP->Epoxide Bioactivation HemeAdduct Heme Alkylation (CYP Inactivation) Epoxide->HemeAdduct Suicide Inhibition OffTarget Non-Specific Protein Adducts (Toxicity) Epoxide->OffTarget Promiscuity Excretion Mercapturic Acid Elimination GSH->Excretion Detoxification

Figure 1: Divergent biological fates of EDP. Cross-reactivity studies must isolate specific target binding from CYP-mediated activation and non-specific alkylation.

Part 2: Comparative Performance & Cross-Reactivity Protocols

This section details self-validating protocols to assess EDP against standard alternatives.

Study 1: Intrinsic Electrophilicity (GSH Trapping)

Objective: Determine if EDP acts as a "PAINS" (Pan-Assay Interference Compound) via non-specific alkylation of thiols. Comparison: EDP vs. Acrylamide (High Reactivity Control) and 1,3-Dimethylpyrazole (Negative Control).

ParameterEDP (Test Article)Acrylamide (Positive Ctrl)1,3-Dimethylpyrazole (Negative Ctrl)
Reactivity Type Latent / Low ElectrophileHigh (Michael Acceptor)Inert
T½ (GSH, pH 7.4) > 24 Hours (Predicted)< 1 HourStable
Assay Relevance Validates stability in bufferReference for alkylationReference for scaffold

Protocol:

  • Incubation: Prepare 10 µM EDP in PBS (pH 7.4) with 5 mM Glutathione (GSH).

  • Timepoints: Sample at 0, 1, 4, and 24 hours.

  • Analysis: LC-MS/MS monitoring for the [M+307]+ adduct (EDP-GSH conjugate).

  • Validation Criteria: If >5% consumption is observed at 1h without enzyme, EDP is classified as a reactive electrophile, necessitating covalent binding assays.

Study 2: CYP450 Mechanism-Based Inactivation (MBI)

Objective: Assess if EDP acts as a suicide substrate for CYP2E1 (common for pyrazoles) or CYP3A4. Context: Vinyl groups are notorious for heme destruction. Comparison: EDP vs. Fomepizole (Reversible Inhibitor) and 1-Ethynylpyrene (Known MBI).

Protocol:

  • System: Human Liver Microsomes (HLM) or Recombinant CYP2E1.

  • Pre-Incubation: Incubate EDP (0–50 µM) with NADPH for 0, 10, 20, 30 min (Primary Incubation).

  • Dilution: Dilute 1:10 into a secondary mixture containing specific substrate (e.g., Chlorzoxazone for CYP2E1).

  • Readout: Measure residual enzyme activity.

  • Data Analysis: Plot ln(% Activity) vs. Pre-incubation time. A time-dependent decrease indicates MBI (suicide inhibition).

Interpretation:

  • Reversible Inhibition (Fomepizole-like): No shift in IC50 with pre-incubation.

  • MBI (Vinyl-mediated): Significant shift (IC50 decreases >3-fold after 30 min). This confirms cross-reactivity with metabolic enzymes.

Study 3: Metalloenzyme Selectivity (Biomimetic Assay)

Objective: Recent studies suggest vinyl-pyrazoles can mimic acetaldehyde/acetylene intermediates in tungsten/molybdenum enzymes [1]. Workflow: Evaluate inhibition of Xanthine Oxidase (XO) or Sulfite Oxidase .

Metalloenzyme_Assay Step1 1. Enzyme Prep (Xanthine Oxidase) Step2 2. Substrate Addition (Xanthine + EDP) Step1->Step2 Step3 3. Kinetic Readout (Uric Acid formation @ 290nm) Step2->Step3 Step4 4. Analysis (Lineweaver-Burk Plot) Step3->Step4

Figure 2: Workflow for assessing metalloenzyme interference.

Part 3: Data Interpretation & Troubleshooting

When analyzing cross-reactivity data for EDP, use the following decision matrix:

ObservationDiagnosisRecommended Action
High GSH Adducts Non-specific AlkylatorCompound is unsuitable for intracellular assays without modification.
Time-Dependent CYP Inhibition Suicide SubstrateMonitor drug-drug interactions (DDI); EDP may deplete liver CYPs.
Stable in Buffer, Active in Cell Specific Binding / Pro-drugProceed to target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA).
Acetaldehyde Production Hydrolysis of Vinyl GroupCheck for "false positives" in assays sensitive to aldehydes (e.g., dehydrogenase assays) [1].
References
  • Steiner, L., Ćorović, M. Z., Dupé, A., & Mösch-Zanetti, N. C. (2024).[1][2][3] Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications, 60(54), 6873-6876.[2][4] Link

  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450s: enzymology and pharmacokinetics. Drug Metabolism Reviews, 40(4), 661-700. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468, 790–795. Link

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 4-ethenyl-1,3-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-ethenyl-1,3-dimethyl-1H-pyrazole was not located in our search. The following guidance is synthesized from safety data for structurally analogous pyrazole compounds and established principles of laboratory chemical safety. It is imperative that researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations before handling this compound.[1]

Hazard Assessment: A Profile Based on Structural Analogs

While the precise toxicological properties of 4-ethenyl-1,3-dimethyl-1H-pyrazole have not been thoroughly investigated, data from related pyrazole derivatives strongly indicate a significant hazard profile.[2] Prudence dictates handling this compound with a high degree of caution. The potential hazards are summarized below.

Hazard ClassificationPotential EffectRationale / Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.[3][4]Pyrazole and its derivatives are frequently categorized as harmful by ingestion.[3]
Acute Toxicity (Dermal) May be toxic in contact with skin.Certain pyrazole compounds show significant dermal toxicity.
Skin Corrosion / Irritation Causes skin irritation, potentially severe burns.[1][5]This is a common hazard across numerous pyrazole derivatives, ranging from irritation to corrosive effects.[1]
Serious Eye Damage / Irritation Causes serious eye damage or irritation.[1][3][5]Direct contact with pyrazoles can lead to severe and potentially irreversible eye damage.
Respiratory Irritation May cause respiratory tract irritation.[1][4][6]Inhalation of dust or aerosols can irritate the lungs and respiratory system.[4][7]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[3]The liver, kidneys, spleen, and thyroid have been identified as target organs for some pyrazole compounds.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]At least one analog carries a warning for reproductive toxicity, warranting caution.[3]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[2]Discharge into the environment must be strictly avoided.[2]

Core Protective Measures: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety lies in a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE. PPE should be considered the last line of defense.[8]

Mandatory Engineering Controls

All handling of 4-ethenyl-1,3-dimethyl-1H-pyrazole, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[1][7] This is the primary method for minimizing inhalation exposure. Eyewash stations and safety showers must be readily accessible and verified to be in working order before any work begins.[6][7]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection : Wear double gloves. The inner glove should be a standard nitrile laboratory glove. The outer glove should be a chemical-resistant glove (e.g., thicker nitrile or neoprene) with a long cuff.[8][9] Gloves must be inspected for any signs of degradation or puncture before use.[10] Sleeves of the lab coat should be tucked into the outer glove to ensure complete coverage.[11] Change gloves immediately if contamination is suspected.

  • Eye and Face Protection : At a minimum, wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][10] Given the risk of serious eye damage, it is strongly recommended to also use a full-face shield over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[1][9]

  • Body Protection : A clean, fully-buttoned laboratory coat is mandatory. For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.[9][11] Clothing should be made of a low-absorbency material; avoid soft-lined clothing that can trap chemicals against the skin.[11]

  • Respiratory Protection : If there is any risk of generating dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7][9] All personnel requiring respirators must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[7] A standard surgical mask provides no protection from chemical vapors or dusts and must not be used.[8]

Operational and Disposal Plans

Step-by-Step Handling and PPE Workflow
  • Pre-Operation Briefing : Confirm location and functionality of all safety equipment (fume hood, eyewash, shower). Review the handling protocol and potential hazards.

  • Donning PPE :

    • Put on the inner pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Don the outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical safety goggles.

    • If required, put on the face shield and/or respirator.

  • Handling : Conduct all manipulations deep within the chemical fume hood to ensure containment of any fumes or dust. Use non-sparking tools if the compound is a fine powder.[10]

  • Post-Handling : Securely close the primary container. Decontaminate any surfaces within the fume hood.

  • Doffing PPE : To prevent cross-contamination, remove PPE in the following order before leaving the work area:

    • Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of as hazardous waste.

    • Remove the face shield and/or apron (if used).

    • Remove the laboratory coat.

    • Remove the inner pair of gloves and dispose of as hazardous waste.

    • Remove safety goggles.

    • Wash hands and forearms thoroughly with soap and water.[3]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact : Immediately rinse the eyes with an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[7][10] Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

  • Spill : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up carefully without creating dust and place it into a suitable, sealed container for hazardous waste disposal.[2] Do not allow the chemical to enter drains.[2]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[4][12]

  • Chemical Waste : All waste containing 4-ethenyl-1,3-dimethyl-1H-pyrazole must be treated as hazardous waste.[2] It should be collected in a clearly labeled, sealed, and appropriate container.[1] Do not mix with other waste streams.[2]

  • Contaminated Materials : All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be collected in a designated hazardous waste container and disposed of accordingly.[2]

  • Final Disposal : Arrange for disposal through a licensed and approved waste disposal company.[2][3] The likely method of disposal is chemical incineration.[2]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Ensemble cluster_action Final Action start Start: Handling 4-ethenyl-1,3-dimethyl-1H-pyrazole task_scale Scale of Operation? start->task_scale task_aerosol Potential for Dust or Aerosol Generation? task_scale->task_aerosol Small Scale (<1g, dilute) ppe_splash Add Face Shield & Chemical Apron task_scale->ppe_splash Large Scale (>1g, concentrate) ppe_base Baseline PPE: - Chemical Fume Hood - Double Nitrile Gloves - Lab Coat - Safety Goggles task_aerosol->ppe_base No ppe_resp Add NIOSH-Approved Respirator task_aerosol->ppe_resp Yes proceed Proceed with Caution ppe_base->proceed ppe_splash->task_aerosol ppe_resp->ppe_base

Caption: PPE selection workflow for handling 4-ethenyl-1,3-dimethyl-1H-pyrazole.

References

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • A few less obvious guidelines for handling plant protection products. SA Grain. [Link]

  • SAFETY DATA SHEET - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]

  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Thomas H. Connor, PhD, NIOSH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.